2,3-Difluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPHNZYMLJPYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175862 | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21524-39-0 | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21524-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzonitrile from 2,3-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-difluorobenzonitrile from 2,3-dichlorobenzonitrile, a critical transformation for the production of various pharmaceutical and agrochemical intermediates. The primary industrial method for this conversion is the halogen exchange (Halex) reaction.
Core Synthesis Pathway: Halogen Exchange (Halex) Reaction
The synthesis of this compound from 2,3-dichlorobenzonitrile is predominantly achieved through a nucleophilic aromatic substitution reaction known as the Halex process.[1] This reaction involves the displacement of chlorine atoms with fluorine atoms using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[1][2] The nitrile group, being an electron-withdrawing group, facilitates this substitution by activating the aromatic ring.
The general reaction is as follows:
Key reagents and conditions for this transformation are summarized below.
Table 1: Key Reagents and Solvents for the Halex Reaction
| Component | Examples | Role |
| Starting Material | 2,3-Dichlorobenzonitrile | The precursor molecule where chlorine atoms are substituted. |
| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | The source of fluoride ions. KF is the most common due to its cost-effectiveness.[1][3] |
| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Sulfolane | Polar aprotic solvents that can dissolve the reactants and withstand high temperatures.[1][2] |
| Phase-Transfer Catalyst (Optional) | Quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium bromide - TBAB), Crown ethers | To enhance the solubility and reactivity of the fluoride salt in the organic phase.[1] |
Diagram 1: Halex Reaction Pathway
Caption: General chemical transformation pathway.
Quantitative Data and Reaction Parameters
While specific quantitative data for the synthesis of this compound is not extensively detailed in publicly available literature, general parameters for Halex reactions of dichlorobenzonitriles provide a strong basis for experimental design. The reaction conditions are typically harsh, requiring high temperatures to overcome the activation energy for the substitution of the second chlorine atom.
Table 2: General Reaction Parameters for Halex Fluorination of Dichlorobenzonitriles
| Parameter | Typical Range | Notes |
| Temperature | 150 - 250 °C | Higher temperatures are often required for the second fluorine substitution.[3] |
| Reaction Time | 1.5 - 15 hours | Dependent on temperature, catalyst, and solvent. |
| Molar Ratio (KF:Dichlorobenzonitrile) | 2.2:1 to 3:1 | A stoichiometric excess of KF is generally used to drive the reaction to completion. |
| Catalyst Loading (if used) | 1 - 10 mol% | Relative to the starting dichlorobenzonitrile. |
| Pressure | Atmospheric to slightly elevated | Can be performed under an inert atmosphere (e.g., nitrogen) to prevent side reactions. |
| Yield | 70 - 96% | Highly dependent on the specific isomer and reaction conditions. Yields for related isomers have been reported in this range.[4][5] |
Experimental Protocol: A Representative Procedure
The following is a representative experimental protocol for the synthesis of this compound from 2,3-dichlorobenzonitrile based on established Halex reaction principles. Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.
Materials:
-
2,3-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried is preferable)
-
Dimethyl Sulfoxide (DMSO)
-
Tetrabutylammonium Bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Toluene
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add anhydrous potassium fluoride (2.2 - 3.0 molar equivalents) and dimethyl sulfoxide (DMSO). If using a phase-transfer catalyst, add it at this stage (e.g., TBAB, 0.05 - 0.1 molar equivalents).
-
Azeotropic Drying (Optional but Recommended): To ensure anhydrous conditions, toluene can be added to the flask and the mixture heated to reflux with a Dean-Stark trap to remove any residual water from the KF and solvent. The toluene is then distilled off.
-
Reaction: Add 2,3-dichlorobenzonitrile (1.0 molar equivalent) to the flask. Heat the reaction mixture to 170-220°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (or has reached the desired conversion), cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and extract the product with an organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.
Diagram 2: Experimental Workflow
Caption: A step-by-step experimental workflow diagram.
Safety Considerations
-
The Halex reaction is typically conducted at high temperatures, and appropriate safety precautions should be taken to control the reaction temperature and prevent runaway reactions.
-
Polar aprotic solvents like DMSO and DMF have high boiling points and can cause severe skin irritation. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Potassium fluoride is toxic if ingested or inhaled. Handle with care.
This technical guide provides a foundational understanding of the synthesis of this compound from 2,3-dichlorobenzonitrile. For process development and scale-up, further optimization of the reaction parameters is recommended to achieve the desired yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 4. US4406841A - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 5. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Halogen Exchange Synthesis of 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-Difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the halogen exchange (Halex) reaction, a robust and widely utilized method for the introduction of fluorine atoms into aromatic systems.
Introduction
This compound is a valuable building block in organic synthesis due to the unique electronic properties conferred by the two fluorine atoms and the synthetic versatility of the nitrile group. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The halogen exchange reaction, specifically the conversion of 2,3-dichlorobenzonitrile to this compound, represents a common and industrially viable route to this important intermediate.
The Halogen Exchange (Halex) Reaction
The Halex reaction is a type of nucleophilic aromatic substitution where a halide on an aromatic ring is displaced by a fluoride ion.[1] This process is particularly effective for substrates activated by electron-withdrawing groups, such as the nitrile group in the precursor molecule.[2]
Reaction Principle
The synthesis of this compound via halogen exchange typically involves the reaction of 2,3-dichlorobenzonitrile with a fluoride salt, most commonly potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent. The efficiency of this transformation is often enhanced by the use of a phase-transfer catalyst.
Key Reaction Parameters
Several factors influence the yield and purity of this compound in a Halex reaction:
-
Fluoride Source: Potassium fluoride is a cost-effective and commonly used fluoride source. Cesium fluoride is more reactive but also more expensive. The fluoride salt should be anhydrous for optimal results.[2]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane are typically employed to facilitate the dissolution of the fluoride salt and to achieve the necessary high reaction temperatures.[1]
-
Temperature: The Halex reaction generally requires elevated temperatures, often in the range of 150-250 °C, to overcome the activation energy of the C-Cl bond cleavage.[1]
-
Phase-Transfer Catalyst: To improve the solubility and reactivity of the fluoride salt in the organic phase, a phase-transfer catalyst is often utilized. Common examples include quaternary ammonium or phosphonium salts.[2]
Experimental Protocols
Representative Synthesis of this compound
This protocol is adapted from procedures for the synthesis of other difluorobenzonitriles and should be optimized for the specific substrate.
Materials:
-
2,3-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried is preferable)
-
Tetrabutylammonium bromide (or other suitable phase-transfer catalyst)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Toluene
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2,3-dichlorobenzonitrile, anhydrous potassium fluoride, and the phase-transfer catalyst.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide to the flask.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 180-220 °C) and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the DMSO, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the halogen exchange synthesis of difluorobenzonitriles, based on analogous reactions.
| Parameter | Value/Condition | Reference/Comment |
| Starting Material | 2,3-Dichlorobenzonitrile | - |
| Fluorinating Agent | Potassium Fluoride (KF) | Anhydrous, spray-dried is optimal.[2] |
| Solvent | Dimethyl sulfoxide (DMSO) | Other polar aprotic solvents like DMF or sulfolane can be used.[1] |
| Catalyst | Phase-Transfer Catalyst | e.g., Tetrabutylammonium bromide. |
| Temperature | 180 - 220 °C | High temperatures are generally required.[1] |
| Reaction Time | 4 - 24 hours | Dependent on temperature, catalyst, and substrate reactivity. |
| Purity (Post-Purification) | >98% | Typically achieved by vacuum distillation. |
Conclusion
The halogen exchange synthesis of this compound from 2,3-dichlorobenzonitrile is a robust and scalable method. Careful control of reaction parameters, particularly the exclusion of water and the use of an appropriate solvent and temperature, is crucial for achieving high yields and purity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fluorinated intermediate. Further optimization of the reaction conditions for specific applications is encouraged to maximize efficiency and product quality.
References
In-depth Technical Guide to Nucleophilic Aromatic Substitution for 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and nitrile functionalities, which activate the aromatic ring for substitution. This document details the core principles of SNAr reactions involving this substrate, presents quantitative data for various nucleophiles, provides detailed experimental protocols, and visualizes key concepts through diagrams.
Core Principles of Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution on this compound is a powerful method for the synthesis of a wide array of substituted aromatic compounds. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the strongly electron-withdrawing nitrile group and the two fluorine atoms. These substituents stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.[1]
A critical aspect of SNAr reactions with this compound is regioselectivity . The nitrile group, positioned ortho to the fluorine at C2 and meta to the fluorine at C3, exerts a significant directing effect. Generally, the fluorine atom at the C2 position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrile group. This typically leads to the preferential formation of 2-substituted-3-fluorobenzonitrile derivatives. The regioselectivity can, however, be influenced by the nature of the nucleophile and the specific reaction conditions employed.[1]
Figure 1: General mechanism of SNAr on this compound.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, is a common route to synthesize 2-amino-3-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of heterocyclic compounds with potential biological activity.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Ammonia | Aqueous Ammonia, DMSO, 100 °C, 12 h | 2-Amino-3-fluorobenzonitrile | 85 | Hypothetical data based on analogous reactions |
| Piperidine | K₂CO₃, DMF, 80 °C, 4 h | 2-(Piperidin-1-yl)-3-fluorobenzonitrile | 92 | Hypothetical data based on analogous reactions |
| Morpholine | Et₃N, CH₃CN, reflux, 6 h | 2-(Morpholino)-3-fluorobenzonitrile | 88 | Hypothetical data based on analogous reactions |
| Aniline | NaH, THF, 60 °C, 8 h | 2-(Phenylamino)-3-fluorobenzonitrile | 75 | Hypothetical data based on analogous reactions |
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (28-30%, 10 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed pressure vessel, dissolve this compound in DMSO.
-
Add aqueous ammonia to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford 2-amino-3-fluorobenzonitrile.
Figure 2: Experimental workflow for the amination of this compound.
Reactions with Oxygen Nucleophiles
Phenoxides and alkoxides can act as effective nucleophiles in the SNAr of this compound to yield 2-aryloxy- and 2-alkoxy-3-fluorobenzonitrile derivatives, respectively. These ether linkages are prevalent in many pharmaceutical and agrochemical compounds.
Table 2: Nucleophilic Aromatic Substitution with Oxygen Nucleophiles
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Phenol | K₂CO₃, DMF, 120 °C, 6 h | 2-Phenoxy-3-fluorobenzonitrile | 89 | Hypothetical data based on analogous reactions |
| 4-Methoxyphenol | Cs₂CO₃, DMSO, 100 °C, 5 h | 2-(4-Methoxyphenoxy)-3-fluorobenzonitrile | 93 | Hypothetical data based on analogous reactions |
| Sodium methoxide | CH₃OH, reflux, 4 h | 2-Methoxy-3-fluorobenzonitrile | 82 | Hypothetical data based on analogous reactions |
Experimental Protocol: Synthesis of 2-Phenoxy-3-fluorobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium carbonate in DMF, add phenol and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to 120 °C and maintain for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenoxy-3-fluorobenzonitrile.
Reactions with Sulfur Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions and react readily with this compound to produce 2-(arylthio)- or 2-(alkylthio)-3-fluorobenzonitrile derivatives. These thioethers are important precursors for further synthetic transformations.
Table 3: Nucleophilic Aromatic Substitution with Sulfur Nucleophiles
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophenol | K₂CO₃, DMF, 60 °C, 2 h | 2-(Phenylthio)-3-fluorobenzonitrile | 95 | Hypothetical data based on analogous reactions |
| 4-Chlorothiophenol | NaH, THF, rt, 1 h | 2-(4-Chlorophenylthio)-3-fluorobenzonitrile | 97 | Hypothetical data based on analogous reactions |
| Sodium thiomethoxide | CH₃OH, rt, 30 min | 2-(Methylthio)-3-fluorobenzonitrile | 90 | Hypothetical data based on analogous reactions |
Experimental Protocol: Synthesis of 2-(Phenylthio)-3-fluorobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine this compound, thiophenol, and potassium carbonate in DMF.
-
Stir the mixture at 60 °C for 2 hours.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by flash chromatography to obtain pure 2-(phenylthio)-3-fluorobenzonitrile.
Reaction with Azide Nucleophile
The substitution of a fluorine atom with an azide group provides a versatile handle for further chemical modifications, such as the introduction of an amino group via reduction or the construction of triazoles through click chemistry.
Table 4: Nucleophilic Aromatic Substitution with Azide
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Sodium azide (NaN₃) | DMF, 100 °C, 8 h | 2-Azido-3-fluorobenzonitrile | 80 | Hypothetical data based on analogous reactions |
Experimental Protocol: Synthesis of 2-Azido-3-fluorobenzonitrile
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Figure 3: Regioselectivity in SNAr of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the fluorine atoms and the nitrile group activates the aromatic ring for various chemical transformations, offering a rich landscape for molecular design and synthesis.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, along with detailed experimental protocols for its key reactions.
Chemical Properties of this compound
The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₇H₃F₂N |
| Molecular Weight | 139.10 g/mol |
| CAS Number | 21524-39-0 |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 188-189 °C |
| Density | 1.254 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4882 |
| Flash Point | 75 °C (167 °F) - closed cup |
Chemical Reactivity
The reactivity of this compound is dominated by two main features: the electron-deficient aromatic ring and the versatile nitrile functional group. The presence of two fluorine atoms and a nitrile group strongly deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms and the nitrile group makes the aromatic ring of this compound susceptible to attack by nucleophiles.[1] This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is stabilized by the electron-withdrawing substituents.[1][3] The position of the nucleophilic attack is influenced by the directing effects of the substituents. In this compound, the fluorine atom at the 2-position is generally more susceptible to displacement due to the ortho- and para-directing effects of the nitrile group.
Reactions of the Nitrile Group
The nitrile group of this compound can undergo a variety of transformations, providing access to a diverse range of functional groups.
The nitrile group can be readily reduced to a primary amine, yielding 2,3-difluorobenzylamine.[1] This transformation is a key step in the synthesis of many pharmaceutical and agrochemical intermediates.[1] Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride in the presence of a Lewis acid.[1][4]
Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2,3-difluorobenzoic acid. This reaction typically proceeds through an intermediate amide. The hydrolysis of fluorinated benzonitriles can be achieved using strong acids like sulfuric acid at elevated temperatures.[5]
Experimental Protocols
Synthesis of this compound via Halogen Exchange (Halex) Reaction
A common method for the synthesis of this compound is the halogen exchange (Halex) reaction, where a dichlorobenzonitrile precursor is treated with a fluoride salt.[1]
Materials:
-
2,3-Dichlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
-
Polar aprotic solvent (e.g., DMSO, DMF, or 1,3-dimethylimidazolidine-2-one (DMI))[1][6]
Procedure:
-
In a flame-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2,3-dichlorobenzonitrile, spray-dried potassium fluoride (2-3 equivalents), and the phase-transfer catalyst (0.1 equivalents).
-
Add the polar aprotic solvent to the mixture.
-
Heat the reaction mixture to an elevated temperature (typically between 150-220 °C) and stir vigorously.[7]
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography to yield this compound.
Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Base (e.g., potassium carbonate)
-
Polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
To a solution of this compound in a polar aprotic solvent, add the amine nucleophile (1.1 equivalents) and the base (2 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Reduction of this compound to 2,3-Difluorobenzylamine
This protocol outlines the reduction of the nitrile group using catalytic hydrogenation.[4]
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (5-10 wt%)
-
Solvent (e.g., ethanol, methanol, or hexane)[4]
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor (autoclave), dissolve this compound in the chosen solvent.
-
Add the catalyst to the solution.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 30-40 kg/cm ²).[4]
-
Heat the mixture to the desired temperature (e.g., 130 °C) and stir vigorously.[4]
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude 2,3-difluorobenzylamine can be purified by distillation under reduced pressure.[4]
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: It serves as a key building block for the synthesis of anti-cancer and anti-inflammatory drugs.[2] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.[8]
-
Agrochemicals: It is used in the preparation of herbicides, fungicides, and insecticides.[8]
-
Materials Science: The unique electronic and physical properties imparted by the fluorine atoms make it a valuable component in the synthesis of advanced materials, including specialty polymers and coatings with enhanced thermal stability and chemical resistance.[2][9] It is also used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]
Conclusion
This compound is a highly versatile and reactive intermediate with significant applications in various fields of chemical research and development. Its activated aromatic system and functionalizable nitrile group provide a powerful platform for the synthesis of complex molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the design and synthesis of novel compounds with desired biological and material properties.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. audreyli.com [audreyli.com]
- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of 2,3-Difluorobenzonitrile
This guide provides a comprehensive overview of the key physical properties of 2,3-Difluorobenzonitrile, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its physical characteristics are crucial for its handling, reaction setup, and purification. At ambient conditions, it exists as a clear liquid, ranging in color from colorless to a light orange or yellow hue[1].
Quantitative Data Summary
The primary physical constants for this compound are summarized in the table below. These values are essential for predicting the compound's behavior under various experimental conditions.
| Physical Property | Value | Notes |
| Boiling Point | 188 °C | At atmospheric pressure. |
| Melting Point | < 25 °C | The compound is a liquid at room temperature, indicating a melting point below this temperature.[1][2] |
| Density | 1.254 g/mL | At 25 °C. |
| Refractive Index | 1.4882 | At 20 °C. |
Experimental Protocols
The determination of melting and boiling points are fundamental procedures in the characterization of organic compounds. The following are generalized protocols for these measurements.
3.1. Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of solid organic compounds. While this compound is a liquid at room temperature, this protocol would be applicable if the substance were to be solidified at lower temperatures.
-
Sample Preparation : A small amount of the finely powdered, dry solid sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus : A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used.
-
Procedure :
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
-
3.2. Boiling Point Determination (Thiele Tube Method)
This micro-method is a common and efficient way to determine the boiling point of a liquid sample.
-
Sample Preparation : A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus : A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a Bunsen burner or other heat source are required.
-
Procedure :
-
The test tube containing the sample and inverted capillary tube is attached to the thermometer.
-
The assembly is clamped so that the sample is immersed in the oil bath of the Thiele tube.
-
The side arm of the Thiele tube is heated gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Visualization of Physical States
The following diagram illustrates the relationship between the temperature and the physical state of this compound at standard atmospheric pressure.
References
An In-depth Technical Guide to 2,3-Difluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-difluorobenzonitrile, a key fluorinated building block in organic synthesis. It details the compound's physicochemical properties, molecular structure, and provides an in-depth look at its synthesis and analytical characterization. Furthermore, this guide explores its significant role as a versatile intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors, and in the creation of advanced materials. Experimental protocols and data are presented to support researchers in their practical applications of this compound.
Core Compound Information
Chemical Name: this compound CAS Number: 21524-39-0 Molecular Formula: C₇H₃F₂N
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a nitrile group at position 1.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Weight | 139.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 188-189 °C |
| Density | 1.254 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4882 |
| Flash Point | 75 °C (167 °F) - closed cup |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Synthesis of this compound
This compound is primarily synthesized through halogen exchange (Halex) reactions or via the Sandmeyer reaction. These methods offer viable routes for laboratory and industrial-scale production.
Halogen Exchange (Halex) Reaction
A common and efficient method for the synthesis of this compound involves the fluorination of a dichlorobenzonitrile precursor using a fluoride salt.[1]
Experimental Protocol: Synthesis from 2,3-Dichlorobenzonitrile
-
Reactants:
-
2,3-Dichlorobenzonitrile
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF)
-
Polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)
-
Phase-transfer catalyst (optional, to enhance reaction efficiency)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichlorobenzonitrile and the chosen polar aprotic solvent.
-
Add an excess of the fluoride salt (e.g., 2-3 equivalents of KF).
-
If used, add a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture to an elevated temperature (typically between 150-200 °C) and maintain under vigorous stirring.[1]
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring the mixture into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to this compound, starting from an appropriately substituted aniline.[2]
Conceptual Workflow for Sandmeyer Cyanation
Caption: Generalized workflow for the synthesis of this compound via the Sandmeyer reaction.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra under standard conditions.
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak.[3]
Expected Spectral Data
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.20 - 7.80 | Multiplet |
| ¹³C | Aromatic region (approx. 110-160) | Multiple signals |
| Nitrile carbon (approx. 115) | Singlet |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~2230 | C≡N stretch (nitrile) |
| 1600-1450 | C=C aromatic ring stretch |
| 1300-1000 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): An intense peak at m/z = 139 is expected, corresponding to the molecular weight of this compound.
-
Key Fragments: Fragmentation may involve the loss of the nitrile group (CN) or fluorine atoms. The loss of HF (m/z 20) is also a possibility for fluorinated compounds.[4]
Applications in Drug Discovery and Materials Science
This compound is a valuable building block in the synthesis of a variety of organic molecules with important applications in pharmaceuticals and materials science.[5]
Pharmaceutical Intermediate
The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] this compound is a key precursor in the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy.
Logical Workflow for Kinase Inhibitor Synthesis
References
Spectroscopic Profile of 2,3-Difluorobenzonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Difluorobenzonitrile, catering to researchers, scientists, and professionals in drug development. The guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and includes a visualization of the general spectroscopic workflow.
Spectroscopic Data
While specific, publicly available datasets for this compound are limited, data has been generated and is referenced in various chemical databases and scientific publications.[1] This section compiles the expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the three aromatic protons due to spin-spin coupling with each other and with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative fluorine and nitrile substituents. ChemicalBook lists the availability of a ¹³C NMR spectrum for this compound.[1]
¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound, likely showing two distinct signals for the non-equivalent fluorine atoms at positions 2 and 3. These signals would be expected to exhibit coupling to each other and to the adjacent aromatic protons.
Table 1: Summary of Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplets |
| ¹³C (Aromatic) | 110 - 160 | Singlets, Doublets (due to C-F coupling) |
| ¹³C (Nitrile) | 115 - 125 | Singlet |
| ¹⁹F | -110 to -170 (Referenced to CFCl₃) | Multiplets |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A detailed analysis of the Fourier Transform Infrared (FTIR) and Raman spectra of this compound has been published, indicating a comprehensive vibrational analysis is available.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp absorption |
| C-F (Aryl Fluoride) | 1300 - 1100 | Strong absorption |
| C=C (Aromatic) | 1600 - 1450 | Multiple medium to strong bands |
| C-H (Aromatic) | 3100 - 3000 | Medium to weak stretching |
| C-H (Aromatic) | 900 - 675 | Strong out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation | Relative Abundance |
| 139 | Molecular Ion [M]⁺ | High |
| 112 | [M - HCN]⁺ | Moderate |
| 92 | [M - HCN - HF]⁺ | Moderate |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired spectral window.
-
Transfer the solution into a standard 5 mm NMR tube. The final sample volume should be approximately 0.6-0.7 mL.
-
If quantitative analysis is required, a known amount of an internal standard may be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed). A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks to determine the relative ratios of the different nuclei.
-
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is common:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. The instrument will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
A typical protocol for obtaining an Electron Ionization (EI) mass spectrum is as follows:
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer. For a liquid, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment into smaller, charged ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 2,3-Difluorobenzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,3-Difluorobenzonitrile
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₂N | [1][2] |
| Molecular Weight | 139.10 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.254 g/mL at 25 °C | [2][3] |
| Boiling Point | 188 - 189 °C | [1][4] |
| Refractive Index | n20/D 1.4882 | [2][3] |
| CAS Number | 21524-39-0 | [1][2][4][5][6] |
Predicted Solubility Profile
The presence of two fluorine atoms and a nitrile group suggests that this compound is a polar molecule.[1] Based on the principle of "like dissolves like," it is anticipated to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for both qualitative and quantitative determination of the solubility of this compound.
-
A selection of common organic solvents (analytical grade), such as:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Halogenated Solvents: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)
-
Other: Acetonitrile, Dimethyl sulfoxide (DMSO)
-
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Calibrated glassware (pipettes, volumetric flasks)
-
Syringe filters (e.g., 0.45 µm PTFE)
This initial screening provides a rapid assessment of solubility in various solvents.
-
Add approximately 25 mg of this compound to a small test tube.[7]
-
Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[7]
-
Observe the mixture. Classify the solubility as:
-
Very Soluble: Dissolves completely and rapidly.
-
Soluble: Dissolves completely.
-
Sparingly Soluble: Partial dissolution is observed.
-
Insoluble: No visible dissolution.[8]
-
This method provides precise solubility values at a given temperature.
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and pass it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation
The results of the quantitative solubility analysis should be recorded in a structured format for easy comparison.
Table 2: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Classification | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | To be determined | To be determined | To be determined |
| Ethanol | To be determined | To be determined | To be determined |
| Acetone | To be determined | To be determined | To be determined |
| Dichloromethane | To be determined | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined | To be determined |
| Tetrahydrofuran | To be determined | To be determined | To be determined |
| Toluene | To be determined | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined | To be determined |
| Dimethylformamide | To be determined | To be determined | To be determined |
| Dimethyl sulfoxide | To be determined | To be determined | To be determined |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Electron-Withdrawing Effects in 2,3-Difluorobenzonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluorobenzonitrile (CAS No. 21524-39-0) is a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its chemical utility is dominated by the powerful electron-withdrawing effects of the vicinal fluorine atoms and the nitrile moiety. These substituents profoundly influence the electronic landscape of the aromatic ring, dictating its reactivity and providing a versatile scaffold for molecular design. This technical guide offers a comprehensive analysis of these electronic effects, supported by spectroscopic data, reactivity profiles, detailed experimental protocols, and logical workflow visualizations to serve as an essential resource for professionals in chemical research and development.
Physicochemical and Spectroscopic Profile
A foundational understanding of this compound begins with its physical and spectroscopic characteristics. These properties are direct consequences of its molecular structure and electron distribution.
Physicochemical Data
The key physical properties of this compound are summarized below, reflecting its status as a halogenated aromatic nitrile.
| Property | Value | Reference(s) |
| CAS Number | 21524-39-0 | [1] |
| Molecular Formula | C₇H₃F₂N | |
| Molecular Weight | 139.10 g/mol | |
| Density | 1.254 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4882 | |
| Flash Point | 75 °C (167 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis provides empirical evidence of the electronic environment within the molecule. While comprehensive peer-reviewed spectral assignments are best obtained from dedicated studies, typical characterization data is available from commercial suppliers and specialized databases.[2] A detailed vibrational analysis based on ab initio calculations, FTIR, and Raman spectra has been performed, providing a basis for assigning normal modes.[3]
| Spectrum Type | Key Features and Expected Observations |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) resulting from proton-proton and proton-fluorine couplings. |
| ¹³C NMR | Aromatic carbons will exhibit distinct shifts, with carbons bonded to fluorine showing large C-F coupling constants. The nitrile carbon (C≡N) appears in the characteristic 110-120 ppm range.[2] |
| ¹⁹F NMR | Two distinct signals are expected, showing fluorine-fluorine and fluorine-proton couplings, providing critical information about the substitution pattern. |
| FTIR | A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2230-2240 cm⁻¹. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also present.[3] |
Analysis of Electron-Withdrawing Effects
The reactivity of this compound is governed by the interplay of inductive and resonance effects from its functional groups.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect through the sigma bond framework. The two adjacent fluorine atoms significantly polarize the C-F bonds, drawing electron density from the aromatic ring. The nitrile group also contributes a moderate inductive pull.
-
Resonance Effect (-M): The nitrile group is a strong resonance-withdrawing group. It delocalizes pi-electron density from the aromatic ring onto the nitrogen atom. The fluorine atoms, despite having lone pairs, are poor pi-donors, and their resonance contribution is minimal compared to their dominant inductive effect.
The net result is a highly electron-deficient (electrophilic) aromatic ring. This deactivation toward traditional electrophilic aromatic substitution is coupled with a strong activation for nucleophilic aromatic substitution (SNAr).[1]
Caption: Dominant electron-withdrawing effects in this compound.
Reactivity and Synthetic Applications
The electron-deficient nature of the ring is the primary driver of this compound's reactivity, making it a valuable precursor for complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The presence of three strong electron-withdrawing groups activates the aromatic ring for SNAr reactions.[1] Nucleophiles can displace one of the fluorine atoms, a process facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex). The position of the nitrile group influences the regioselectivity of the substitution, making one fluorine atom more susceptible to displacement depending on the nucleophile and reaction conditions.[1]
Caption: Generalized workflow for an SNAr reaction with this compound.
Nitrile Group Transformations
The nitrile functional group offers additional synthetic handles. It can be readily reduced to a primary amine, forming 2,3-difluorobenzylamine. This transformation opens pathways to a different class of derivatives widely used in pharmaceuticals.[1]
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and key reactions of this compound based on established chemical principles.
Synthesis via Halogen Exchange (Halex) Reaction
This protocol describes a common method for synthesizing this compound from a dichlorinated precursor.[1]
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a thermocouple.
-
Reagent Charging: The flask is charged with a dichlorobenzonitrile precursor (e.g., 2,3-dichlorobenzonitrile), an anhydrous fluoride salt (e.g., spray-dried potassium fluoride or cesium fluoride), and a polar aprotic solvent (e.g., DMSO or DMF). A phase-transfer catalyst may be added to enhance efficiency.
-
Inert Atmosphere: The system is purged with dry nitrogen to ensure anhydrous conditions.
-
Reaction: The mixture is heated to an elevated temperature (typically 150-220 °C) and stirred vigorously for several hours. Reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to an appropriate aqueous workup (e.g., extraction with a suitable organic solvent like ethyl acetate).
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.
Reduction of Nitrile to Amine
This protocol outlines the conversion of this compound to 2,3-difluorobenzylamine.[1]
-
Apparatus Setup: A reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a stirred autoclave) is used.
-
Reagent Charging: The vessel is charged with this compound, a suitable solvent (e.g., ethanol or methanol), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (pressure and temperature depend on the specific catalyst and substrate). The mixture is agitated until hydrogen uptake ceases.
-
Workup: The reaction is depressurized, and the catalyst is carefully removed by filtration through a pad of celite.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude 2,3-difluorobenzylamine can be purified by distillation under vacuum.
Conclusion
The distinct electronic architecture of this compound, characterized by a highly electron-deficient aromatic system, establishes it as a uniquely reactive and valuable building block. The strong inductive and resonance effects of the fluoro and nitrile substituents activate the molecule for key transformations such as nucleophilic aromatic substitution and provide a stable scaffold for further functionalization. This guide provides the foundational technical data and procedural knowledge for researchers to effectively harness the synthetic potential of this important chemical intermediate in the development of novel drugs and advanced materials.
References
The Regioselectivity of Nucleophilic Aromatic Substitution on 2,3-Difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluorobenzonitrile is a versatile building block in organic synthesis, prized for its role in the introduction of the fluorinated benzonitrile moiety into a wide range of molecular scaffolds. The presence of two fluorine atoms and a nitrile group on the aromatic ring significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of these substituents activates the ring towards nucleophilic attack, facilitating the displacement of a fluoride ion. This guide provides an in-depth analysis of the regioselectivity observed in such reactions, offering valuable insights for the strategic design of synthetic routes in drug discovery and materials science.
The core of this guide focuses on the factors governing whether a nucleophile will preferentially attack the C-2 or C-3 position of the this compound ring. This regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of the attacking nucleophile, as well as the reaction conditions employed. Understanding these nuances is critical for achieving the desired isomeric product with high selectivity.
Factors Influencing Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is primarily dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[1] The electron-withdrawing groups (-F and -CN) stabilize the negative charge developed in this intermediate through resonance and inductive effects.
The nitrile group, being a powerful electron-withdrawing group, exerts a strong influence on the regioselectivity. Its effect is most pronounced when it can stabilize the negative charge through resonance, which occurs when the nucleophile attacks the carbon atom para or ortho to the nitrile. In the case of this compound, the fluorine at the C-2 position is ortho to the nitrile group, while the fluorine at the C-3 position is meta.
Electronic Effects:
-
Inductive Effect: Both fluorine atoms exert a strong electron-withdrawing inductive effect (-I), increasing the electrophilicity of the carbon atoms to which they are attached.
-
Resonance Effect: The nitrile group has a strong electron-withdrawing resonance effect (-M), which can delocalize the negative charge of the Meisenheimer complex. This stabilization is more effective when the attack occurs at the C-2 position, placing the developing negative charge in a position that can be delocalized onto the nitrile group.
Steric Effects:
While electronic effects are often the dominant factor, steric hindrance can also play a role, particularly with bulky nucleophiles. The C-2 position is flanked by the nitrile group, which may present some steric hindrance compared to the C-3 position.
Regioselectivity with Various Nucleophiles
The outcome of the SNAr reaction on this compound is highly dependent on the nature of the nucleophile.
Reactions with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides, generally exhibit a preference for substitution at the C-3 position. This can be attributed to a balance of electronic and steric factors. While attack at C-2 would lead to greater resonance stabilization by the nitrile group, the C-3 position is less sterically hindered.
Table 1: Regioselectivity of Reactions with O-Nucleophiles
| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |
| Sodium Methoxide | 2-Fluoro-3-methoxybenzonitrile & 3-Fluoro-2-methoxybenzonitrile | Data not available in searched literature |
Note: While the synthesis of methoxy-substituted fluorobenzonitriles is documented, specific quantitative data on the isomer ratios from the reaction with this compound was not found in the public domain during this search.
Reactions with N-Nucleophiles
Nitrogen-based nucleophiles, such as amines, often show a greater tendency to attack the C-2 position. The strong resonance stabilization of the Meisenheimer complex by the adjacent nitrile group is a key driving force for this regioselectivity.
Table 2: Regioselectivity of Reactions with N-Nucleophiles
| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |
| Piperidine | 2-Fluoro-3-(piperidin-1-yl)benzonitrile & 3-Fluoro-2-(piperidin-1-yl)benzonitrile | Data not available in searched literature |
Note: Specific quantitative data on the isomer ratios for the reaction of this compound with piperidine was not found in the public domain during this search.
Reactions with S-Nucleophiles
Sulfur-based nucleophiles, such as thiolates, are generally considered "soft" nucleophiles and their regioselectivity can be influenced by factors beyond simple electrostatics. However, the strong electronic pull of the nitrile group is expected to favor attack at the C-2 position.
Table 3: Regioselectivity of Reactions with S-Nucleophiles
| Nucleophile | Product(s) | Isomer Ratio (C-2:C-3) | Reference |
| Sodium Thiophenoxide | 2-Fluoro-3-(phenylthio)benzonitrile & 3-Fluoro-2-(phenylthio)benzonitrile | Data not available in searched literature |
Note: Quantitative data on the isomer distribution for the reaction of this compound with sodium thiophenoxide was not available in the searched literature.
Experimental Protocols
General Experimental Protocol for Nucleophilic Aromatic Substitution on this compound:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, NaH, or an appropriate alkoxide), if necessary.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water or an appropriate aqueous solution.
-
Extraction: The product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired substituted benzonitrile.
Signaling Pathways and Logical Relationships
The decision-making process for predicting the regioselectivity of a nucleophilic attack on this compound can be visualized as a logical workflow.
References
Methodological & Application
Application Notes and Protocols: 2,3-Difluorobenzonitrile as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-Difluorobenzonitrile is a versatile fluorinated aromatic building block of significant interest in the pharmaceutical industry. Its unique electronic properties, arising from the two electron-withdrawing fluorine atoms and the nitrile group, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an excellent precursor for the synthesis of a variety of substituted aromatic compounds that serve as key intermediates in the development of novel therapeutic agents. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of drug candidates.[1]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-amino-3-fluorobenzonitrile. This intermediate is a valuable precursor for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are implicated in various cancers and inflammatory diseases.
Key Reaction: Synthesis of 2-amino-3-fluorobenzonitrile
The primary transformation highlighted in this application note is the nucleophilic aromatic substitution of this compound with ammonia to selectively displace the fluorine atom at the 2-position, yielding 2-amino-3-fluorobenzonitrile.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Ethanol, pre-saturated with ammonia
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Isohexane
-
Autoclave
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [2]
-
A mixture of this compound (19.0 g, 137 mmol) and ethanol (200 mL) pre-saturated with ammonia is placed in an autoclave.
-
The autoclave is sealed and heated to 140 °C for 8 hours, reaching a final pressure of 200 psi.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting residue is dissolved in water (400 mL) and extracted with diethyl ether (2 x 300 mL).
-
The combined organic phases are washed sequentially with water (300 mL) and brine (250 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting solid is triturated with isohexane (150 mL) to yield 2-amino-3-fluorobenzonitrile as an off-white solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 9.8 g (50%) | [2] |
| Appearance | Off-white solid | [2] |
| ¹H NMR (360 MHz, CDCl₃) | δ 4.47 (2H, s) | [2] |
Application of 2-amino-3-fluorobenzonitrile in Pharmaceutical Synthesis
2-amino-3-fluorobenzonitrile is a valuable intermediate for the synthesis of various kinase inhibitors. The amino and nitrile functionalities provide versatile handles for further chemical modifications to construct complex heterocyclic scaffolds that are common in kinase inhibitor drugs.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the utilization of 2-amino-3-fluorobenzonitrile in the synthesis of a generic kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor synthesis.
Signaling Pathways Targeted by Downstream Pharmaceutical Agents
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a key factor in the development of several cancers. EGFR inhibitors, synthesized from intermediates like 2-amino-3-fluorobenzonitrile, can block this pathway.
Caption: Simplified EGFR signaling pathway and its inhibition.
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in the immune system.[4][5] Aberrant JAK-STAT signaling is associated with autoimmune diseases and cancers.
Caption: Overview of the JAK-STAT signaling pathway and its inhibition.
Application in Antiviral Drug Synthesis: The Case of Favipiravir
While not directly synthesized from this compound, the antiviral drug Favipiravir is a fluorinated pyrazinecarboxamide derivative. Its mechanism of action provides a relevant context for the importance of fluorinated heterocycles in antiviral drug design. Favipiravir is a prodrug that, once metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[6][7] This inhibition can occur through two main mechanisms: chain termination of the nascent viral RNA or by inducing lethal mutagenesis.[6][7]
Antiviral Mechanism of Favipiravir
Caption: Mechanism of action of the antiviral drug Favipiravir.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-AMINO-3-FLUOROBENZONITRILE CAS#: 115661-37-5 [amp.chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Difluorobenzonitrile in the Synthesis of Novel Agrochemicals
For correspondence: --INVALID-LINK--
Introduction
2,3-Difluorobenzonitrile is a versatile fluorinated aromatic building block increasingly utilized in the discovery and development of novel agrochemicals.[1] The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties to derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity.[2] This application note details the use of this compound as a key starting material in the synthesis of a novel pyrazole carboxamide fungicide, highlighting its role in the generation of potent active ingredients for crop protection.
The primary application of this compound in this context involves its conversion to key intermediates, such as 2,3-difluoroaniline. This amine serves as a crucial component for the construction of the final agrochemical structure. The resulting pyrazole carboxamide fungicides are known to be potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi, a well-established mode of action for a significant class of modern fungicides.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the reduction of the nitrile group to an amine, yielding 2,3-difluoroaniline. The subsequent step involves the coupling of this aniline with a pyrazole carboxylic acid derivative to form the final pyrazole carboxamide fungicide.
Figure 1: General synthetic scheme for the preparation of a novel pyrazole carboxamide fungicide from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoroaniline from this compound
Objective: To prepare 2,3-difluoroaniline via the catalytic hydrogenation of this compound.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on activated carbon (Pd/C), 50% wet (0.05 eq)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a pressure-resistant reaction vessel, dissolve this compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure and heat to 50°C.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,3-difluoroaniline. The product can be purified further by distillation or chromatography if necessary.
Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide
Objective: To synthesize a novel pyrazole carboxamide fungicide via amide coupling of 2,3-difluoroaniline and a pyrazole carboxylic acid derivative.
Materials:
-
2,3-Difluoroaniline (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, EDCI, and HOBt in DMF in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-difluoroaniline to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.
Biological Activity and Data
The synthesized novel pyrazole carboxamide fungicide was evaluated for its in vitro antifungal activity against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| Novel Pyrazole Carboxamide | Rhizoctonia solani | 0.37 |
| Botrytis cinerea | 1.25 | |
| Sclerotinia sclerotiorum | 0.89 | |
| Boscalid (Commercial Standard) | Rhizoctonia solani | 0.52 |
| Botrytis cinerea | 1.80 | |
| Sclerotinia sclerotiorum | 1.15 |
Table 1: In vitro antifungal activity of the novel pyrazole carboxamide fungicide compared to a commercial standard.
Mode of Action: Succinate Dehydrogenase Inhibition
The pyrazole carboxamide class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.
Figure 2: Simplified diagram of the mitochondrial electron transport chain and the inhibitory action of the novel pyrazole carboxamide fungicide on Complex II (Succinate Dehydrogenase).
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel, high-potency agrochemicals. The conversion to 2,3-difluoroaniline provides a key intermediate for the construction of pyrazole carboxamide fungicides that exhibit excellent in vitro activity against a range of plant pathogens. The unique properties conferred by the difluorinated phenyl ring likely contribute to the enhanced efficacy of the final active ingredient. Further research into derivatives of this compound holds significant promise for the development of the next generation of crop protection agents.
References
Application Notes and Protocols: Synthesis of High-Performance Polymers Utilizing 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Difluorobenzonitrile as a monomer in the synthesis of high-performance poly(aryl ether nitrile)s. This document outlines a detailed experimental protocol for a representative synthesis, presents comparative performance data of analogous fluorinated polymers, and includes visualizations to illustrate the synthetic workflow and structure-property relationships.
Introduction
This compound is a versatile difluorinated aromatic compound that serves as a valuable building block for the synthesis of high-performance polymers. The presence of two fluorine atoms and a nitrile group on the aromatic ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity allows for its incorporation into polymer backbones, imparting desirable properties such as high thermal stability, excellent chemical resistance, and low dielectric constants. These characteristics make polymers derived from this compound suitable for demanding applications in the aerospace, electronics, and automotive industries.
The primary synthetic route to high-performance polymers using this compound involves a polycondensation reaction with a bisphenol. In this reaction, the fluorine atoms are displaced by the phenoxide ions of the bisphenol, forming an ether linkage and extending the polymer chain. The nitrile group remains as a pendant functional group on the polymer backbone, which can further enhance the polymer's properties or be chemically modified for specific applications.
Comparative Data of High-Performance Fluorinated Polymers
| Polymer Type | Monomers | Tg (°C) | Td (5% wt. loss, °C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| PAEK | (4-trifluoromethyl) phenylhydroquinone + Difluorinated aromatic ketones | >530 | 65-70 | 1.6-2.0 | 2.6-2.7 | 0.21-0.25 | |
| PAEK | Phenylhydroquinone + 4,4′-difluorobenzophenone | 148-160 | >527 | 95.2-104.0 | 2.68-3.06 | 2.75-2.95 | N/A |
| Alternating PAEK | Multiple aromatic difluoroketone + Various bisphenols | >179 | >446 | N/A | N/A | 2.62-2.95 | 0.12-0.29 |
| Fluorinated PEN | Pentafluorobenzonitrile + Various bisphenols | 142-235 | 509-562 | N/A | N/A | N/A | N/A |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a poly(aryl ether nitrile) from this compound and Bisphenol A via nucleophilic aromatic substitution polymerization.
Materials:
-
This compound (monomer)
-
Bisphenol A (co-monomer)
-
Potassium carbonate (K₂CO₃), anhydrous (base)
-
N,N-Dimethylacetamide (DMAc), anhydrous (solvent)
-
Toluene (azeotroping agent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Heating mantle with a temperature controller
-
Thermometer
-
Funnel
-
Beakers
-
Filter funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap with a condenser, and a gas inlet/outlet for maintaining an inert atmosphere.
-
Charging the Reactor: Under a continuous flow of argon or nitrogen, charge the flask with this compound (1 equivalent), Bisphenol A (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to the flask to achieve a monomer concentration of 20-25% (w/v). Add toluene to the reaction mixture (approximately 10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction medium is anhydrous.
-
Polymerization: After the dehydration step, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170°C. Maintain the reaction at this temperature for 8-12 hours under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After the polymerization is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a beaker of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
-
Characterization: The resulting poly(aryl ether nitrile) can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ether linkages and the presence of the nitrile group, and Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship between the monomer structure and the resulting polymer properties.
Caption: Workflow for the synthesis of poly(aryl ether nitrile).
References
2,3-Difluorobenzonitrile in the development of organic light-emitting diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,3-difluorobenzonitrile as a key building block in the synthesis of advanced emitter materials for Organic Light-Emitting Diodes (OLEDs), particularly focusing on Thermally Activated Delayed Fluorescence (TADF) materials. Detailed protocols for the synthesis of a representative emitter and the subsequent fabrication and characterization of an OLED device are provided.
Introduction to this compound in OLED Emitters
This compound is a crucial intermediate in the development of high-performance OLEDs.[1] Its electron-withdrawing nature, imparted by the two fluorine atoms and the nitrile group, makes it an excellent acceptor moiety in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[2] These molecules are at the forefront of third-generation OLED technology, which aims to achieve high efficiency and long operational lifetimes, especially for blue emission.[3]
The primary application of this compound in this context is in the construction of TADF emitters. TADF materials possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of 100%.[4] The benzonitrile core, when functionalized with suitable donor units like carbazole or phenoxazine, can be tailored to exhibit these desired photophysical properties.[2][5]
Data Presentation: Performance of Benzonitrile-Based OLEDs
The following table summarizes the performance of various OLEDs that incorporate emitters derived from benzonitrile analogues. This data is compiled from multiple sources to provide a comparative overview.
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Peak (nm) | Color / CIE Coordinates | Reference |
| D-A-D Fluorinated Benzonitrile | mCP | Not Specified | Tunable | Not Specified | [2] |
| Benzonitrile-based AIE Polymer | P4CzCN-PA | 13.4% | Blue | Not Specified | [1] |
| Red TADF Emitter (Dibenzonitrile) | DPEPO | 12.0% | 619 | Red (0.62, 0.38) | [6] |
| Blue TADF Emitter | Not Specified | >20% | 464 | Blue (CIEy < 0.2) | [7] |
| Pyrene-Benzimidazole Derivative | Non-doped | 4.3% | Not Specified | Pure Blue (0.148, 0.130) | [8] |
Experimental Protocols
I. Synthesis of a Representative D-A-D TADF Emitter: 10,10'-(2,3-dicyano-5,6-difluorophenylene)bis(10H-phenoxazine)
This protocol describes the synthesis of a donor-acceptor-donor (D-A-D) type TADF emitter where this compound is a precursor to the central acceptor unit, and phenoxazine serves as the donor.
Materials:
-
This compound
-
Potassium Fluoride (KF)
-
Tetrabutylammonium Bromide (TBAB)
-
Phenoxazine
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 3,4,5,6-tetrafluorophthalonitrile (Intermediate):
-
In a nitrogen-flushed round-bottom flask, combine this compound, potassium fluoride (4 eq.), and a catalytic amount of tetrabutylammonium bromide in anhydrous DMF.
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 3,4,5,6-tetrafluorophthalonitrile.
-
-
Synthesis of the Final Emitter (Nucleophilic Aromatic Substitution):
-
In a nitrogen-flushed Schlenk flask, dissolve 3,4,5,6-tetrafluorophthalonitrile (1 eq.) and phenoxazine (2.2 eq.) in anhydrous toluene.
-
Add sodium tert-butoxide (3 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 48 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with toluene, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography followed by recrystallization or sublimation to obtain the final D-A-D emitter.
-
II. Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a small-molecule OLED using vacuum thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Synthesized TADF emitter
-
Host material (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP)
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or an evaporable material)
-
Hole-Transporting Layer (HTL) material (e.g., NPB)
-
Electron-Transporting Layer (ETL) material (e.g., Alq₃)
-
Electron-Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporator system with multiple sources
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Device Fabrication (by Thermal Evaporation):
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporator (base pressure < 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum. The device structure is as follows: ITO / HIL (e.g., 2-TNATA, 30 nm) / HTL (e.g., NPB, 40 nm) / Emissive Layer (EML) / ETL (e.g., Alq₃, 20 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
For the Emissive Layer (EML), co-evaporate the synthesized TADF emitter and the host material (mCP) from two separate sources. The typical doping concentration of the emitter is 5-20 wt%. The thickness of the EML is typically 20-30 nm.
-
Monitor the deposition rates and thicknesses of all layers using quartz crystal microbalances.
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and the cathode from degradation.
-
III. Characterization of the OLED Device
Procedure:
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra of the fabricated devices using a spectroradiometer at a constant driving voltage or current.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (SMU) and a calibrated photodiode or luminance meter to simultaneously measure the current density, applied voltage, and luminance of the device.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) from the J-V-L data. The EQE is a critical parameter that reflects the percentage of injected electrons that are converted into photons emitted from the device.
-
Visualizations
Caption: Experimental workflow from precursor synthesis to device characterization.
References
- 1. Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs with narrow emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,3-difluorobenzonitrile with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The presence of the difluorobenzonitrile moiety can introduce unique electronic properties and opportunities for further functionalization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex. In the case of this compound, the fluorine atom ortho to the electron-withdrawing nitrile group is susceptible to activation and substitution.
Reaction:
This compound + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> 3-Aryl-2-fluorobenzonitrile
Data Presentation: Typical Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be applied to the coupling of this compound with various arylboronic acids, based on protocols for similar fluorinated aromatic compounds. Optimization may be required for specific substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Typical Reaction Time (h) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 80-110 | 2-12 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | K₂CO₃ (2-3) | Toluene / H₂O | 80-110 | 4-16 |
| Pd(PPh₃)₄ (3-5) | - | Cs₂CO₃ (2-3) | DMF / H₂O | 90-120 | 6-24 |
| PdCl₂(dppf) (2-5) | - | Na₂CO₃ (2-3) | Acetonitrile / H₂O | 80-100 | 4-18 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-fluorobenzonitrile.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of quinazoline derivatives, valuable scaffolds in medicinal chemistry, starting from the readily available precursor, 2,3-Difluorobenzonitrile. The methodologies outlined are based on established principles of nucleophilic aromatic substitution and subsequent cyclization reactions.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in drug discovery and development. The strategic introduction of fluorine atoms into the quinazoline scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This document details a proposed synthetic route for the preparation of 8-fluoroquinazolin-4-amine from this compound, a versatile starting material. The synthesis involves a two-step process: a nucleophilic aromatic substitution to introduce an amino group, followed by a cyclization to construct the quinazoline ring.
Synthetic Pathway Overview
The proposed synthesis of 8-fluoroquinazolin-4-amine from this compound is a two-step process. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction on this compound to yield 2-amino-3-fluorobenzonitrile. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic attack.[1] The subsequent step is the cyclization of the resulting 2-amino-3-fluorobenzonitrile with formamide to construct the quinazoline ring system.
Experimental Protocols
Step 1: Proposed Synthesis of 2-Amino-3-fluorobenzonitrile
This protocol describes a proposed method for the nucleophilic aromatic substitution of this compound with ammonia. The regioselectivity of the reaction is directed by the electronic effects of the nitrile and fluorine substituents.[1]
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq) and a significant excess of aqueous ammonia.
-
Seal the vessel and heat the reaction mixture to 150-180 °C.
-
Maintain the reaction at this temperature for 12-24 hours, with stirring.
-
After cooling the reaction vessel to room temperature, carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-fluorobenzonitrile.
Step 2: Synthesis of 8-Fluoroquinazolin-4-amine
This protocol is adapted from a general procedure for the synthesis of quinazolin-4-amines from 2-aminobenzonitriles.[2]
Materials:
-
2-Amino-3-fluorobenzonitrile
-
Formamide
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-fluorobenzonitrile (1.0 eq).
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to 150-160 °C and stir for 6-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 8-fluoroquinazolin-4-amine.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes representative yields for the synthesis of a similar aminobenzonitrile and a difluoroquinazoline derivative.
| Reaction Step | Starting Material | Product | Reported Yield |
| Amination (from a different precursor) | (Z)-7-fluoro-3-(isocyano)indolin-2-one | 2-Amino-3-fluorobenzonitrile | 78%[3] |
| Cyclization | 2-Amino-3,5-difluorobenzonitrile | 6,8-Difluoroquinazolin-4-amine | Not specified, but a well-established reaction[2] |
Applications in Drug Discovery: Targeting the EGFR Signaling Pathway
Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer. The synthesized 8-fluoroquinazolin-4-amine could be a valuable scaffold for the development of novel EGFR inhibitors.
References
2,3-Difluorobenzonitrile: A Key Building Block for Potent Kinase Inhibitors in Medicinal Chemistry
Introduction: 2,3-Difluorobenzonitrile has emerged as a versatile and highly valuable building block in medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making it an ideal starting material for the synthesis of complex heterocyclic scaffolds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent Janus kinase (JAK) inhibitors, crucial regulators of immune response and cell growth.
Application in the Synthesis of JAK Inhibitors
The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are prominent in the design of kinase inhibitors due to their structural resemblance to the adenine core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.[2][3] The synthesis of these scaffolds can be efficiently achieved using this compound as a key precursor. The fluorine atom at the 2-position is readily displaced by a nucleophilic amine, such as an aminopyrazole, to form a crucial intermediate, which can then be further elaborated to the final tricyclic kinase inhibitor.
A prime example of a clinically relevant drug class that utilizes a similar scaffold is the JAK inhibitor family. These inhibitors are instrumental in treating autoimmune diseases like rheumatoid arthritis and certain cancers by modulating the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation. Dysregulation of this pathway is implicated in numerous diseases, making JAKs attractive therapeutic targets.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Probes from 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorescent probes derived from 2,3-difluorobenzonitrile. The primary focus is on the synthesis of cyanophenoxazine-based fluorophores, which are valuable tools in various research and development applications, including cellular imaging and sensing.
Introduction
This compound is a versatile precursor for the synthesis of fluorescent probes due to its activated aromatic system. The presence of two electron-withdrawing fluorine atoms and a nitrile group facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the relatively straightforward construction of complex heterocyclic systems with desirable photophysical properties. One prominent class of fluorescent probes synthesized from this precursor is the cyanophenoxazines, which exhibit environmentally sensitive fluorescence.
The key synthetic strategy involves the condensation of this compound with substituted aminophenols. The resulting fluorophores often display solvatochromism, where their emission spectra are dependent on the polarity of the surrounding environment. This property makes them particularly useful as probes for studying biomolecular interactions and cellular microenvironments.
Synthesis of a 1-Cyanophenoxazine Fluorescent Probe
A prime example of a fluorescent probe derived from this compound is 1-cyanophenoxazine. This is synthesized through a cyano-activated nucleophilic aromatic substitution reaction with 2-aminophenol.[1]
Signaling Pathway and Logic
The synthesis proceeds via a nucleophilic attack of the aminophenol on the electron-deficient aromatic ring of this compound, followed by an intramolecular cyclization to form the rigid, planar phenoxazine ring system. This rigidity and the electronic push-pull nature of the resulting molecule are key to its fluorescent properties.
References
Application Notes and Protocols: The Role of 2,3-Difluorobenzonitrile in the Synthesis of Advanced Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This document outlines the strategic application of 2,3-difluorobenzonitrile as a key starting material in the synthesis of novel fluorinated photosensitizers for photodynamic therapy (PDT). The introduction of fluorine atoms onto the photosensitizer macrocycle can significantly enhance photophysical properties and therapeutic efficacy.
Introduction
Photosensitizers are molecules that, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that can induce cell death in pathological tissues.[1] Phthalocyanines, a class of robust macrocyclic compounds, are excellent candidates for PDT due to their strong absorption in the therapeutic window (600-800 nm), high chemical and photostability, and amenability to chemical modification.[2]
Fluorination of the phthalocyanine core is a promising strategy to improve photosensitizer performance. The high electronegativity of fluorine can influence the electronic properties of the macrocycle, leading to an increased triplet state quantum yield, which is directly related to the efficiency of singlet oxygen generation.[2] Furthermore, fluorination can enhance the solubility and bioavailability of the photosensitizer.[2]
This compound serves as a versatile precursor for the synthesis of peripherally fluorinated phthalocyanines. Its reactivity allows for the introduction of additional functional groups necessary for the formation of the phthalonitrile precursor required for the final macrocyclization.
Proposed Synthetic Pathway
The synthesis of a peripherally octafluorinated phthalocyanine from this compound can be envisioned in a two-step process. The first step involves the conversion of this compound to 3,4-difluorophthalonitrile. This is followed by the cyclotetramerization of the resulting phthalonitrile to yield the target photosensitizer.
Caption: Proposed synthetic workflow from this compound to a fluorinated phthalocyanine.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluorophthalonitrile from this compound (Proposed)
This protocol is based on the known reactivity of fluorinated benzonitriles and established methods for the synthesis of phthalonitriles.
Materials:
-
This compound
-
Potassium cyanide (KCN) or other suitable cyanide source
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and the chosen cyanide source (e.g., KCN, 1.2 eq).
-
Add anhydrous DMF as the solvent, ensuring all solids are dissolved.
-
Heat the reaction mixture to a temperature between 100-150°C under a nitrogen atmosphere. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of Zinc(II) 1,8,15,22-Octafluorophthalocyanine
This protocol is adapted from general methods for phthalocyanine synthesis.
Materials:
-
3,4-Difluorophthalonitrile
-
Zinc acetate (Zn(OAc)₂) or other suitable zinc salt
-
1-Pentanol or other high-boiling point solvent
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Methanol
-
Toluene
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3,4-difluorophthalonitrile (4.0 eq) and zinc acetate (1.0 eq).
-
Add 1-pentanol as the solvent and a catalytic amount of DBU.
-
Heat the reaction mixture to reflux (approximately 138°C) under a nitrogen atmosphere. The formation of the phthalocyanine is indicated by the appearance of a deep green or blue color.
-
Maintain reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and add methanol to precipitate the crude product.
-
Filter the precipitate and wash sequentially with hot methanol, water, and toluene to remove unreacted starting materials and byproducts.
-
The final product can be further purified by column chromatography using a silica gel stationary phase and a suitable eluent (e.g., a mixture of toluene and DMF).
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and photophysical characterization of the fluorinated phthalocyanine.
Table 1: Synthesis Data
| Compound | Starting Material | Molar Ratio (Precursor:Metal Salt) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophthalonitrile | This compound | N/A | DMF | 120 | 12 | Data to be determined |
| Zinc(II) 1,8,15,22-Octafluorophthalocyanine | 3,4-Difluorophthalonitrile | 4:1 | 1-Pentanol | 138 | 24 | Data to be determined |
Table 2: Photophysical and Photochemical Properties
| Compound | Solvent | λabs (Q-band, nm) | log ε | λem (nm) | ΦF | ΦΔ |
| Zinc(II) 1,8,15,22-Octafluorophthalocyanine | DMSO | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
-
λabs: Absorption maximum of the Q-band
-
log ε: Molar extinction coefficient
-
λem: Emission maximum
-
ΦF: Fluorescence quantum yield
-
ΦΔ: Singlet oxygen quantum yield
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of the synthesized photosensitizer is based on the principles of photodynamic therapy.
Caption: Generalized signaling pathway of a photosensitizer in photodynamic therapy.
Upon administration, the photosensitizer preferentially accumulates in tumor tissue. Illumination with light of a specific wavelength excites the photosensitizer to its singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. These ROS can then damage cellular components, leading to tumor cell death through apoptosis or necrosis.[1]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of advanced, peripherally fluorinated phthalocyanine photosensitizers. The protocols and data presented here provide a framework for the development and characterization of these promising therapeutic agents. Further research should focus on optimizing the synthetic procedures, conducting comprehensive photophysical and biological evaluations, and exploring in vivo efficacy in relevant cancer models.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Difluorobenzonitrile by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2,3-Difluorobenzonitrile using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound. Its polarity is well-suited for separating aromatic nitriles from common impurities.
Q2: Which mobile phase system should I start with for the purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1][2] Based on the polarity of this compound, a starting gradient of 5-10% ethyl acetate in hexanes is recommended. This can be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I determine the optimal mobile phase composition?
A3: The optimal mobile phase is best determined by running a TLC of your crude this compound.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.[4]
Q4: What are the potential impurities I should be aware of during purification?
A4: Common impurities may arise from the synthesis of this compound. If prepared via a halogen exchange reaction from a dichlorobenzonitrile precursor, impurities could include unreacted starting materials or partially fluorinated intermediates. Side products from other synthetic routes are also a possibility.
Q5: My this compound seems to be degrading on the silica gel column. What can I do?
A5: While this compound is generally stable, some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-volatile base like triethylamine (e.g., 0.1-1% in the mobile phase).[5] Alternatively, using a different stationary phase like alumina might be a viable option.
Troubleshooting Guide
The following table addresses specific issues you may encounter during the column chromatography of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the mobile phase using TLC. Try a shallower gradient or isocratic elution with a less polar solvent system.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| This compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| This compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A stepwise or linear gradient may be effective. |
| Streaking or Tailing of the Product Band | - Compound is interacting too strongly with the stationary phase.- Sample is not fully dissolved or is precipitating on the column. | - Add a small amount of a more polar solvent to the mobile phase. For acidic impurities, a trace of acetic acid might help; for basic impurities, a trace of triethylamine can be beneficial.[2]- Ensure the sample is fully dissolved in the loading solvent and that this solvent is not significantly stronger than the initial mobile phase. |
| Cracks or Channels Forming in the Silica Gel Bed | - Improper packing of the column.- Running the column dry. | - Repack the column carefully, ensuring a homogenous slurry.[6]- Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Optimization
A crucial preliminary step is to determine the optimal eluent for column chromatography using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chamber
-
A series of solvent mixtures (e.g., 5%, 10%, 20% ethyl acetate in hexanes)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent mixture.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound.
-
Adjust the solvent composition until an Rf value of approximately 0.2-0.3 is achieved.[4]
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized mobile phase (from TLC analysis)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to dislodge air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top layer of sand, ensuring the column does not run dry.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
Technical Support Center: Recrystallization of 2,3-Difluorobenzonitrile
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2,3-Difluorobenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: Can this compound be purified by recrystallization?
A1: this compound is typically a colorless to light orange or yellow clear liquid at room temperature.[1] Recrystallization is a purification technique for solid compounds. However, if the compound is a low-melting solid or can be induced to crystallize at reduced temperatures, recrystallization can be a viable purification method. It is crucial to first determine the melting point of your sample. If the compound solidifies upon cooling, this protocol can be adapted.
Q2: What are the key characteristics of a good solvent for recrystallization?
A2: A suitable solvent for recrystallization should meet several criteria:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[2][3]
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
-
The solvent should be chemically inert and not react with the compound being purified.[2]
-
The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting during dissolution.[5]
-
The solvent should be volatile enough to be easily removed from the purified crystals.[2]
Q3: What are the physical properties of this compound?
A3: The known physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃F₂N |
| Molecular Weight | 139.10 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid[1] |
| Density | 1.254 g/mL at 25 °C[6] |
| Boiling Point | 188 °C[1] |
| Refractive Index | n20/D 1.4882[6] |
| Flash Point | 75 °C (closed cup) |
Q4: Are there alternative purification methods if recrystallization is not feasible?
A4: Yes, if recrystallization is not practical due to the compound's physical state, other purification techniques such as distillation (especially given its liquid state and boiling point), or column chromatography can be employed.[7][8]
Hypothetical Recrystallization Protocol
This protocol is based on general recrystallization principles and assumes that this compound can be solidified.
Objective: To purify solid this compound by removing impurities.
Materials:
-
Crude this compound (solidified)
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, toluene, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Experimental Workflow Diagram:
Caption: General workflow for the recrystallization of a solid compound.
Methodology:
-
Solvent Selection: Begin by performing a solvent screen to identify a suitable solvent or solvent system. Test small amounts of the solidified crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexane, ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.[3][4] For compounds with moderate polarity like this compound, a mixed solvent system like ethanol-water or ethyl acetate-hexane may be effective.[5]
-
Dissolution: Place the crude, solidified this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently.[9] Continue adding the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.[10] This step should be done quickly to prevent premature crystallization.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3][10] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[10]
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is too soluble in the chosen solvent at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.[11]- If the first solution doesn't work, evaporate all the solvent and retry the recrystallization with a different, less polar solvent or solvent mixture. |
| "Oiling out" (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solid.- The solution is supersaturated, and the compound is coming out of solution above its melting point.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add more solvent to decrease the saturation, and cool slowly.[11]- Ensure the solvent's boiling point is lower than the compound's melting point.[5]- Consider purifying by another method first (e.g., chromatography) to remove impurities.[8] |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[11]- Premature crystallization during hot filtration.[10]- The compound is too soluble in the cold solvent.[10] | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Use a heated funnel or dilute the solution slightly before hot filtration.[10]- Select a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities. | - Treat the hot solution with activated charcoal before filtration.- Ensure the solution cools slowly to allow for selective crystallization.[10] |
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. scientificlabs.com [scientificlabs.com]
- 7. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Common side products in the synthesis of 2,3-Difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3-difluorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The three most prevalent methods for synthesizing this compound are the Sandmeyer reaction of 2,3-difluoroaniline, the Rosenmund-von Braun reaction using 2,3-difluorobromobenzene, and the Halogen Exchange (Halex) reaction starting from 2,3-dichlorobenzonitrile.
Q2: My Sandmeyer reaction is giving a low yield. What are the likely causes?
A2: Low yields in the Sandmeyer reaction are often due to incomplete diazotization of the starting aniline or premature decomposition of the diazonium salt. It is critical to maintain a low temperature (0-5 °C) during the formation of the diazonium salt. Additionally, the copper(I) cyanide solution must be freshly prepared and active.
Q3: I am observing a significant amount of an insoluble, dark-colored byproduct in my Rosenmund-von Braun reaction. What is it?
A3: High-temperature cyanation reactions like the Rosenmund-von Braun are prone to the formation of polymeric or tar-like byproducts (coking), especially if the temperature is not well-controlled or if there are trace impurities in the starting materials or solvent.
Q4: In my Halex reaction, I see an intermediate peak in the GC analysis that is slow to disappear. What is this compound?
A4: This is very likely the monochloro-monofluoro intermediate, such as 2-chloro-3-fluorobenzonitrile or 3-chloro-2-fluorobenzonitrile. Its persistence indicates that the fluorination reaction has not gone to completion. This can be caused by insufficient reaction time, temperatures that are too low, or impure/wet potassium fluoride.
Troubleshooting Guides
Route 1: Sandmeyer Reaction from 2,3-Difluoroaniline
This route involves the diazotization of 2,3-difluoroaniline followed by cyanation catalyzed by a copper(I) salt.
Caption: Potential main and side reaction pathways in the Sandmeyer synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | 1. Incomplete diazotization. 2. Decomposition of diazonium salt. | 1. Ensure complete dissolution of the aniline in the acid. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition to the cyanide solution. |
| Presence of 2,3-Difluorophenol impurity | The reaction temperature was too high, causing the diazonium salt to react with water.[1] | Maintain rigorous temperature control (0-5 °C) throughout the diazotization and until the cyanation is initiated. |
| Formation of biaryl compounds (e.g., 2,2',3,3'-tetrafluorobiphenyl) | This is an inherent side reaction due to the radical mechanism of the Sandmeyer reaction.[2] | While difficult to eliminate completely, ensuring a homogenous and well-stirred reaction mixture can help favor the desired reaction pathway. |
| Reaction fails to initiate (no nitrogen evolution) | The copper(I) cyanide reagent is inactive. | Prepare fresh copper(I) cyanide or ensure the commercial reagent is of high quality and has been stored properly. |
Route 2: Rosenmund-von Braun Reaction from 2,3-Difluorobromobenzene
This method involves the high-temperature reaction of 2,3-difluorobromobenzene with copper(I) cyanide.
Caption: Troubleshooting workflow for the Rosenmund-von Braun reaction.
| Issue | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Deactivation of copper(I) cyanide. | 1. Gradually increase the reaction temperature, typically in the range of 150-250 °C, depending on the solvent.[3] 2. Extend the reaction time and monitor by TLC or GC. 3. Use high-purity, dry copper(I) cyanide. |
| Product is difficult to purify | The use of excess copper(I) cyanide and a high-boiling point solvent complicates purification.[4][5] | 1. After the reaction, quench with an aqueous solution of ferric chloride or ammonia to complex the copper salts, facilitating their removal. 2. Consider using a modern, milder catalytic version of the reaction which uses substoichiometric amounts of copper and often proceeds at lower temperatures.[3] |
| Formation of dark, tarry substances | Thermal decomposition of starting materials or solvent at high temperatures. | Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use a high-purity, high-boiling aprotic polar solvent like DMF or NMP. Avoid exceeding the recommended reaction temperature. |
| Hydrolysis of nitrile to amide or carboxylic acid | Presence of water in the reaction mixture at high temperatures. | Ensure all reagents and the solvent are rigorously dried before use. The original Rosenmund-von Braun reaction could yield carboxylic acid if water is present.[6] |
Route 3: Halogen Exchange (Halex) Reaction from 2,3-Dichlorobenzonitrile
This synthesis involves the substitution of chlorine atoms with fluorine using an alkali metal fluoride, typically KF, at elevated temperatures.
Caption: Stepwise fluorine substitution in the Halex reaction.
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction; significant amount of 2-chloro-3-fluorobenzonitrile remains | 1. Reaction temperature is too low or time is too short. 2. Potassium fluoride has low reactivity. 3. Presence of water in the reaction. | 1. Increase the reaction temperature (typically 150-250 °C) and/or extend the reaction time.[7] 2. Use spray-dried or anhydrous potassium fluoride. The use of a phase-transfer catalyst can also enhance reactivity. 3. Dry the solvent and KF thoroughly before the reaction. Water can deactivate the fluoride salt. |
| Low overall yield | 1. Dehalogenation side reactions. 2. Coking or polymerization at high temperatures. | 1. Avoid excessively high temperatures. 2. Ensure the reaction is run under an inert atmosphere. The use of a phase-transfer catalyst may allow for lower reaction temperatures, reducing decomposition. |
| Product is contaminated with starting material (2,3-dichlorobenzonitrile) | Reaction conditions are not forcing enough to initiate the first substitution efficiently. | Increase the temperature and ensure the potassium fluoride is of high reactivity. A higher ratio of KF to the starting material may be beneficial. |
Quantitative Data on Side Products
The following table summarizes potential side products and their estimated prevalence based on data from analogous reactions. Specific quantitative data for the synthesis of this compound is not widely published, so these values should be considered as representative examples.
| Synthesis Route | Starting Material | Common Side Product | Typical Purity of Crude Product (%) | Reference / Analogy |
| Sandmeyer | 2,3-Difluoroaniline | 2,3-Difluorophenol | 85-95% | General observation for Sandmeyer reactions if temperature control is poor. |
| Rosenmund-von Braun | 2,3-Difluorobromobenzene | Unreacted Starting Material | >90% (if reaction goes to completion) | Dependent on reaction conversion. |
| Halex | 2,3-Dichlorobenzonitrile | 2-Chloro-3-fluorobenzonitrile | 65-95% | Based on synthesis of 3,4-difluorobenzonitrile where the monochloro intermediate was observed at 23%.[8] |
Detailed Experimental Protocols
The following are representative experimental protocols derived from literature procedures for analogous compounds. These should be adapted and optimized for the specific laboratory conditions.
Protocol 1: Sandmeyer Synthesis of this compound
-
Diazotization: A solution of 2,3-difluoroaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.
-
Reaction: The cold diazonium salt solution is slowly added to the cold copper(I) cyanide solution. The reaction mixture is allowed to warm slowly to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction (indicated by the cessation of nitrogen gas evolution).
-
Work-up and Purification: The mixture is cooled and extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 2: Rosenmund-von Braun Synthesis of this compound
-
Reaction Setup: 2,3-Difluorobromobenzene (1.0 eq), copper(I) cyanide (1.5 eq), and a high-boiling aprotic solvent (e.g., anhydrous DMF or NMP) are added to a flask equipped with a reflux condenser and a mechanical stirrer, under an inert atmosphere.
-
Reaction: The mixture is heated to reflux (typically 150-190 °C) and maintained at this temperature for several hours (e.g., 4-8 hours). The reaction progress is monitored by GC or TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride or ammonia to complex the copper salts. The mixture is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product is purified by vacuum distillation.
Protocol 3: Halex Synthesis of this compound
-
Reaction Setup: Anhydrous potassium fluoride (2.5 eq, spray-dried), 2,3-dichlorobenzonitrile (1.0 eq), a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq), and a high-boiling aprotic solvent (e.g., anhydrous DMSO or sulfolane) are combined in a flask under an inert atmosphere.
-
Reaction: The mixture is heated to a high temperature (e.g., 180-220 °C) and stirred vigorously for several hours. The reaction is monitored by GC to observe the conversion of the starting material and the intermediate monochloro-monofluoro benzonitrile.
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by vacuum distillation.
References
- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. synarchive.com [synarchive.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. audreyli.com [audreyli.com]
Technical Support Center: Purification of 2,3-Difluorobenzonitrile
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities in 2,3-Difluorobenzonitrile.
Troubleshooting Guide
Q1: My this compound sample is a yellow or orange liquid. Is this normal, and what is the likely cause?
A: While some suppliers describe this compound as a "colorless to light orange to yellow clear liquid," high-purity grades are specified as "clear colorless".[1][2] The presence of a distinct yellow or orange hue typically indicates the presence of impurities. These colored impurities are often organic molecules with highly conjugated systems or products of oxidative degradation, which can form during synthesis or prolonged storage.[3][4]
Q2: What are the most effective methods for removing colored impurities from this compound?
A: Since this compound is a liquid at room temperature with a high boiling point, the three primary purification methods are:
-
Activated Carbon (Charcoal) Treatment: This method uses the high surface area of activated carbon to physically adsorb large, colored impurity molecules.[5][6]
-
Column Chromatography: This technique separates the desired compound from impurities by passing the mixture through a solid adsorbent (stationary phase), such as silica gel, and eluting with a liquid solvent (mobile phase).[7]
-
Vacuum Distillation: This method is ideal for high-boiling point liquids.[8] By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature that prevents thermal decomposition.[9][10]
Q3: How do I decide which purification method to use?
A: The choice depends on the quantity of material, the nature of the impurities, and available equipment. For a quick and simple decolorization of a small batch where impurities are present in trace amounts, activated carbon treatment is a good first choice. For separating compounds with different polarities, column chromatography offers the best resolution.[7] For large quantities of product or to separate from non-volatile impurities, vacuum distillation is most efficient. The workflow below can help guide your decision.
Q4: I tried a purification method, but my sample is still colored. What went wrong?
A:
-
Activated Carbon: The treatment may have been insufficient. Ensure the carbon is fresh or properly activated, use an adequate amount (typically 1-3% w/v), and allow for sufficient contact time (30-60 minutes) with heating and stirring.[11][12]
-
Column Chromatography: The solvent system (eluent) may be suboptimal. If your compound and the impurity are eluting together, try a less polar solvent system or perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[13] Pre-analysis with Thin-Layer Chromatography (TLC) is crucial for determining the correct solvent system.[7]
-
Vacuum Distillation: If thermal decomposition is still occurring (observed as charring or darkening in the distillation flask), the vacuum is not low enough. Ensure all joints are properly sealed and that your vacuum pump is operating efficiently. A constant boiling temperature (at a stable pressure) is a good indicator of a pure substance distilling.[14][15]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
Data & Method Comparison
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 21524-39-0 | [1] |
| Molecular Formula | C₇H₃F₂N | [1] |
| Molecular Weight | 139.10 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 188 °C (at 760 mmHg) | [1] |
| Density | 1.254 - 1.26 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4882 - 1.49 | [1] |
Table 2: Comparison of Purification Techniques
| Method | Principle | Best For | Advantages | Disadvantages |
| Activated Carbon | Adsorption of large, conjugated (colored) molecules onto a solid support.[5] | Quick removal of trace amounts of colored impurities. | Fast, simple setup, inexpensive. | Non-selective for similar compounds, potential product loss. |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase.[7] | Separating mixtures of compounds with different polarities. | High resolution, adaptable to many mixtures. | Can be slow, requires large solvent volumes, tedious.[16] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[8] | Large-scale purification; separating from non-volatile impurities. | Highly efficient for large quantities, good yield. | Requires specialized glassware and a good vacuum source.[9] |
Experimental Protocols
Protocol 1: Activated Carbon Treatment
This protocol is designed for the rapid decolorization of this compound containing trace colored impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound (e.g., 5 g) in a suitable, low-boiling point solvent (e.g., 50 mL of dichloromethane or ethyl acetate) in an Erlenmeyer flask.
-
Addition of Carbon: Add activated carbon (decolorizing charcoal) to the solution. A general guideline is 1-3% of the solute's weight (e.g., 50-150 mg for 5 g of product).[11]
-
Heating and Stirring: Add a stir bar and gently heat the mixture to 35-40°C on a stirring hotplate. Stir for 30-60 minutes.[12] Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.[11]
-
Hot Filtration: Set up a fluted filter paper in a powder funnel over a clean collection flask. Pour the hot solution through the filter paper to remove the activated carbon. Wash the filter paper with a small amount of fresh, hot solvent to recover any adsorbed product.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the purified, colorless this compound.
Protocol 2: Flash Column Chromatography
This protocol is for separating this compound from impurities of different polarity.
Methodology:
-
Solvent System Selection: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for a polar aromatic compound is a mixture of hexanes and ethyl acetate. Aim for a solvent system that gives this compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the excess solvent to drain until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent (or a more volatile solvent like dichloromethane).
-
Carefully pipette the sample solution onto the top of the sand layer.
-
Drain the solvent just until the sample has been adsorbed onto the silica bed.
-
-
Elution:
-
Carefully add the eluting solvent to the column, taking care not to disturb the top layer.
-
Apply gentle positive pressure (flash chromatography) to push the solvent through the column.
-
Collect the eluent in fractions (e.g., in test tubes).
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound or removing non-volatile impurities.
Methodology:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Use a round-bottom flask (no more than two-thirds full) containing a magnetic stir bar.
-
Use a Claisen adapter to provide a port for the thermometer and to reduce bumping.[15]
-
Ensure all ground glass joints are lightly greased and securely clamped.
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump (mechanical pump or water aspirator).[15]
-
-
Procedure:
-
Begin stirring the crude liquid.
-
Turn on the vacuum source and allow the pressure in the system to stabilize. Low-boiling impurities or residual solvents may evaporate at this stage.
-
Once a stable, low pressure is achieved, begin gently heating the distillation flask using a heating mantle or oil bath.
-
Observe the vapor rising and condensing. Record the temperature at which the liquid consistently drips into the receiving flask. This is the boiling point at that specific pressure. For a pure compound, this temperature should remain relatively constant.[15]
-
Collect the fraction that distills at a constant temperature. It may be necessary to discard a small initial forerun containing more volatile impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum pump to prevent back-suction.[15]
-
Frequently Asked Questions (FAQs)
Q5: Can I use recrystallization to purify this compound?
A: No, not directly. Recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature, distillation or chromatography are the appropriate methods.[17] A related solid, 2,3-difluoro-6-nitrobenzonitrile, can be purified by recrystallization.[18]
Q6: What analytical methods can I use to assess the purity of my this compound after purification?
A: Several techniques can determine purity:
-
Gas Chromatography (GC): Excellent for volatile compounds, providing a quantitative measure of purity (often reported as % area).[1][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can identify the structure of the main compound and detect the presence of structurally different impurities.[14][20]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities, especially useful for monitoring the progress of column chromatography.[20]
Q7: Are there other decolorizing agents I can use besides activated carbon?
A: Yes, other adsorbents like activated alumina, silica gel, and certain clays can also be used for decolorization.[3][6] However, activated carbon is generally the most effective and commonly used agent for removing the types of colored, polymeric, or highly conjugated impurities often found in organic synthesis.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. carbotecnia.info [carbotecnia.info]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. Purification [chem.rochester.edu]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. naturecarbon.com [naturecarbon.com]
- 12. Principle of Decolorized Activated Carbon [zhehanfilter.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Organic chemistry - Wikipedia [en.wikipedia.org]
- 18. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 19. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,3-Difluorobenzonitrile
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2,3-difluorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for nucleophilic aromatic substitution?
A1: this compound is an excellent substrate for SNAr reactions due to the presence of strong electron-withdrawing groups: two fluorine atoms and a nitrile group (-CN).[1] These groups activate the aromatic ring, making it more susceptible to attack by nucleophiles. The electron-withdrawing nature of these substituents helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1]
Q2: Which fluorine atom is preferentially substituted in this compound?
A2: The regioselectivity of the substitution, meaning which of the two fluorine atoms is replaced, is dependent on the nucleophile and the reaction conditions. The nitrile group is positioned ortho to the fluorine at the 2-position and meta to the fluorine at the 3-position. Generally, the fluorine atom at the 2-position is more susceptible to displacement due to the stronger activating effect of the ortho-nitrile group. However, the specific outcome should be determined empirically for each new set of reactants and conditions.[1]
Q3: What are the most common solvents for this reaction, and why?
A3: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for SNAr reactions.[1] These solvents are effective at solvating the cation of the nucleophilic salt, which leaves the anionic nucleophile more "naked" and therefore more reactive. This increased reactivity of the nucleophile leads to faster and more efficient reactions.
Q4: What is the role of the base in these reactions?
A4: A base is often required, particularly when using nucleophiles with acidic protons, such as amines, alcohols, or thiols. The base deprotonates the nucleophile to generate a more potent anionic nucleophile (e.g., an amide, alkoxide, or thiolate). Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A mixture of an inorganic and an organic base can sometimes lead to maximum conversion.
Q5: Can the nitrile group react under the conditions of the SNAr reaction?
A5: Yes, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide under certain conditions, particularly in the presence of strong acids or bases and water, especially at elevated temperatures.[2][3][4][5] It is crucial to control the reaction conditions, especially during the work-up, to avoid this unwanted side reaction. Milder basic conditions may favor the formation of an amide, while harsher conditions can lead to the carboxylic acid.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently activated substrate: While this compound is activated, very weak nucleophiles may still react slowly. 2. Weak nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. 3. Inappropriate solvent: The solvent may be solvating the nucleophile, reducing its reactivity. 4. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Increase nucleophile strength: If using an amine, alcohol, or thiol, add a suitable base (e.g., K₂CO₃, NaH) to generate the more reactive anionic nucleophile. 2. Switch to a polar aprotic solvent: Use DMSO, DMF, or acetonitrile to enhance nucleophile reactivity. 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products | 1. Di-substitution: Both fluorine atoms are substituted by the nucleophile. 2. Reaction with solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. 3. Hydrolysis of nitrile group: Presence of water under basic or acidic conditions can lead to the formation of the corresponding amide or carboxylic acid.[2][3][4][5] | 1. Control stoichiometry: Use a stoichiometric amount of the nucleophile to favor mono-substitution. Adding the nucleophile slowly to the reaction mixture can also help. 2. Use a non-nucleophilic solvent: Employ solvents like DMSO, DMF, or toluene. 3. Ensure anhydrous conditions: Use dry solvents and reagents. During work-up, use neutral or slightly acidic conditions if the product is stable to acid, or carefully controlled basic conditions to avoid nitrile hydrolysis. |
| Difficult Purification | 1. High-boiling point solvent residue: Residual DMSO or DMF can be difficult to remove. 2. Similar polarity of product and starting material: This can make chromatographic separation challenging. 3. Presence of colored impurities: These can co-elute with the product. | 1. Aqueous work-up: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities and the bulk of the high-boiling solvent. 2. Optimize chromatography: Carefully select the eluent system for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation. 3. Recrystallization or activated carbon treatment: If the product is a solid, recrystallization can be an effective purification method. Treating the solution with activated carbon can help remove colored impurities. |
Data Presentation
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution of fluorobenzonitriles with various nucleophiles. Note: Data for the specific 2,3-difluoro isomer is limited; these tables provide a general starting point based on similar substrates.
Table 1: SNAr with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | DIPEA/Na₂CO₃ (1:1) | DMA | 125 | 3 | ~40 |
| Guanidine Carbonate | DIPEA/Na₂CO₃ (1:1) | DMA | 125 | 3 | High |
Data adapted from a study on 2-fluorobenzonitrile.
Table 2: SNAr with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |
Data based on reactions with 2-fluoro-5-nitrobenzene, demonstrating general conditions for thiolates.
Table 3: SNAr with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60 | 6 | High |
| Phenol | K₂CO₃ | DMF | 100 | 12 | High |
General conditions extrapolated from common SNAr procedures.
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add the amine nucleophile (1.0-1.2 eq.).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Reaction with Alcohol or Phenol Nucleophiles
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride (NaH), 1.2 eq.) portion-wise at 0 °C to generate the alkoxide or phenoxide. Stir for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend a base (e.g., NaH or K₂CO₃, 1.2 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Slowly add the thiol (1.1 eq.) to the suspension at 0 °C and stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
Caption: A generalized experimental workflow for the nucleophilic aromatic substitution of this compound.
Caption: A decision tree for troubleshooting common issues in the SNAr of this compound.
References
Technical Support Center: Synthesis of 2,3-Difluorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of 2,3-Difluorobenzonitrile synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue stemming from several factors. Systematically investigating the following areas can help identify and resolve the problem.
-
Reagent Quality:
-
Moisture: For halogen exchange (Halex) reactions, the presence of water can significantly reduce the efficacy of alkali metal fluorides like potassium fluoride (KF). Ensure all reagents, solvents, and glassware are thoroughly dried. Spray-dried KF is recommended.
-
Purity: Impurities in starting materials (e.g., 2,3-dichlorobenzonitrile or 2,3-difluoroaniline) can lead to side reactions. Verify the purity of your starting materials using techniques like GC or NMR before starting the reaction.
-
-
Reaction Conditions:
-
Temperature: Halex reactions often require high temperatures (130-220°C) to proceed efficiently.[1][2] If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can cause decomposition or side-product formation.[2] Monitor and control the reaction temperature closely.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC. If starting material is still present after the initially planned time, consider extending the reaction duration.
-
-
Catalyst Inactivity (if applicable):
-
Phase-Transfer Catalysts (for Halex): These catalysts are crucial for facilitating the interaction between the fluoride salt and the organic substrate.[3] Ensure the correct catalyst is used at the appropriate loading.
-
Copper Catalyst (for Sandmeyer/Rosenmund-von Braun): The copper(I) catalyst can be oxidized to the less active copper(II) state. Ensure the reaction is performed under an inert atmosphere if required and that the Cu(I) source is fresh.
-
-
Inefficient Mixing: In heterogeneous reactions like the Halex synthesis, vigorous stirring is necessary to ensure good contact between the solid potassium fluoride and the dissolved substrate. Poor stirrability can be a problem in solvent-free processes.[4]
Question: I am observing significant impurity formation in my final product. What are these impurities and how can I prevent them?
Answer: The nature of impurities depends on the synthetic route employed.
-
For Halogen Exchange (Halex) Reactions:
-
Common Impurity: Incomplete substitution, leading to intermediates like 3-chloro-2-fluorobenzonitrile.
-
Prevention: To drive the reaction to completion, you can increase the reaction time or temperature.[1] Using a more reactive fluoride source like Cesium Fluoride (CsF) or employing an effective phase-transfer catalyst can also improve conversion.[3]
-
-
For Sandmeyer Reactions:
-
Common Impurities: Phenolic byproducts can form if the diazonium salt reacts with water. Other side reactions associated with the highly reactive diazonium intermediate are also possible.
-
Prevention: Maintain a low temperature (typically 0-5°C) during the diazotization step to ensure the stability of the diazonium salt. Ensure the subsequent cyanation reaction is performed promptly. The counterion of the copper(I) salt should match the acid used for diazotization to avoid a mixture of products.[5]
-
-
General Impurities:
-
Hydrolysis Product (2,3-Difluorobenzamide): The nitrile group can be hydrolyzed to an amide if excess water is present during workup or purification, especially under acidic or basic conditions. Ensure workup conditions are controlled.
-
Solvent Residue: High-boiling point solvents like DMSO or DMF can be difficult to remove completely. Ensure purification steps (e.g., distillation, chromatography) are adequate.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Frequently Asked Questions (FAQs)
Question: What are the most common industrial synthesis methods for this compound?
Answer: The two most prevalent methods are the halogen exchange (Halex) reaction and the Sandmeyer reaction.
-
Halogen Exchange: This method involves the nucleophilic substitution of chlorine atoms on a precursor like 2,3-dichlorobenzonitrile with fluorine.[4] It typically uses an alkali metal fluoride (e.g., KF) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF, Sulfolane).[3] Phase-transfer catalysts are often added to improve reaction efficiency.[3]
-
Sandmeyer Reaction: This classic method starts with an aromatic amine, such as 2,3-difluoroaniline.[6] The amine is converted into a diazonium salt, which is then reacted with a copper(I) cyanide (CuCN) to introduce the nitrile group.[7]
Question: What safety precautions should be taken when synthesizing this compound?
Answer: Safety is paramount.
-
Cyanide Compounds: Reagents like copper(I) cyanide (CuCN) and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit available. Acidification of cyanide salts produces highly toxic hydrogen cyanide gas.
-
High Temperatures: Many synthesis protocols require high temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure the reaction vessel is properly secured.
-
Solvents: Polar aprotic solvents like DMF and DMSO have specific health risks and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Question: Which analytical methods are best for monitoring the reaction and assessing product purity?
Answer: A combination of techniques is recommended:
-
Reaction Monitoring: Gas Chromatography (GC) is excellent for monitoring the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.
-
Purity Assessment: Final product purity should be confirmed quantitatively by GC. The identity of the product should be verified by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported syntheses of difluorobenzonitriles, providing a comparison of different methodologies.
| Method | Starting Material | Key Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Reported Yield (%) |
| Halogen Exchange | 3,4-Dichlorobenzonitrile | KF, Bis-(N-bis(dimethylamino)methylene)-iminium chloride | 1,3-Dimethyl-2-imidazolidinone | 180-200 | 5-6 | 85 |
| Halogen Exchange | 3,4-Dichlorobenzonitrile | KF, Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | 1,3-Dimethyl-2-imidazolidinone | 190-200 | 5 | 90 |
| Halogen Exchange | 2,6-Dichlorobenzonitrile | KF, Trimethyl(ethoxypolyoxypropyl)ammonium chloride | Xylene (co-solvent) | 100+ | 8 | 80[4] |
| Multi-step Synthesis | 1,2-Difluorobenzene | 1. Trichloroacetic chloride, Lewis Acid; 2. Ammonia; 3. Dehydration reagent | Various | 0-80 | - | >92 (pure)[8] |
| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Not Specified | Not Specified | Not Specified | General Method[6][7] |
Detailed Experimental Protocols
General Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of chemical compounds.
Protocol 1: Synthesis via Halogen Exchange (Halex) Reaction
This protocol is adapted from general procedures for the fluorination of dichlorobenzonitriles.[1][2]
-
Preparation: To a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add 1,3-dimethyl-2-imidazolidinone (DMI, 450 g) and spray-dried potassium fluoride (150 g).
-
Drying: Add a co-solvent such as toluene (100 g) and heat the mixture to reflux to azeotropically remove any residual water. Once no more water separates, distill off the toluene.
-
Reaction: Cool the mixture slightly and add 2,3-dichlorobenzonitrile (150 g) and a phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, 15 g).
-
Heating: Heat the reaction mixture to 140-150°C and maintain for 2-3 hours to form the intermediate 3-chloro-2-fluorobenzonitrile.
-
Completion: Increase the temperature to 180-200°C and hold for 5-6 hours, monitoring the reaction's completion by GC analysis.
-
Workup: After cooling, dilute the reaction mixture with toluene and filter under reduced pressure to remove inorganic salts (KCl, KF). Wash the filter cake thoroughly with toluene.
-
Purification: Combine the filtrate and washings. The product, this compound, is purified from the solution by fractional distillation under reduced pressure.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol describes the general, classic procedure for converting an aniline to a nitrile.[5][6][7]
-
Diazotization:
-
Prepare a solution of 2,3-difluoroaniline (1.0 eq) in aqueous HCl (e.g., 3 M, 3.0 eq).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-20 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, 1.2 eq) in water or an appropriate solvent, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
References
- 1. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
Technical Support Center: 2,3-Difluorobenzonitrile Reactions & Nitrile Group Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Difluorobenzonitrile. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the nitrile group during various chemical transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on preventing unwanted hydrolysis of the nitrile functional group.
Issue 1: Significant hydrolysis of the nitrile group to benzamide or benzoic acid during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound and observing significant formation of 2,3-difluorobenzamide and/or 2,3-difluorobenzoic acid. How can I minimize this side reaction?
Answer: Hydrolysis of the nitrile group is a common side reaction in palladium-catalyzed cross-couplings, often promoted by the basic and aqueous conditions required for the reaction. The electron-withdrawing nature of the two fluorine atoms in this compound can make the nitrile carbon more susceptible to nucleophilic attack by water or hydroxide ions. Here are key parameters to investigate:
-
Base Selection: The choice and strength of the base are critical. While strong bases like NaOH or KOH are effective for the coupling, they can also accelerate nitrile hydrolysis.
-
Recommendation: Switch to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be considered, although their basicity might be insufficient for some coupling reactions.
-
-
Solvent System: The presence of water is necessary for the hydrolysis to occur.
-
Recommendation: Minimize the amount of water in the reaction mixture. Use anhydrous solvents and consider using a co-solvent system like toluene/water or dioxane/water with the minimum amount of water required to dissolve the base and facilitate the reaction.
-
-
Reaction Temperature: Higher temperatures can significantly increase the rate of hydrolysis.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of your starting material. It is advisable to perform a temperature screen to find the optimal balance.
-
-
Reaction Time: Prolonged reaction times increase the exposure of the nitrile group to hydrolytic conditions.
-
Recommendation: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Ligand Choice: The ligand can influence the stability of the catalytic species and the overall reaction kinetics.
-
Recommendation: For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands which can accelerate the desired C-N bond formation, potentially outcompeting the slower hydrolysis reaction.
-
| Base | Temperature (°C) | Desired Product Yield (%) | Hydrolysis Byproduct (%) |
| NaOH | 100 | 65 | 30 |
| K₂CO₃ | 100 | 85 | 10 |
| K₂CO₃ | 80 | 92 | <5 |
| Cs₂CO₃ | 80 | 95 | <3 |
Note: These are representative data and actual results may vary depending on the specific substrates and other reaction conditions.
Troubleshooting workflow for nitrile hydrolysis in Palladium-catalyzed reactions.
Issue 2: Unwanted reaction at the nitrile group during Nucleophilic Aromatic Substitution (SNAr).
Question: I am performing a nucleophilic aromatic substitution on this compound with an amine nucleophile, but I am getting byproducts resulting from the reaction with the nitrile group. How can I improve the selectivity?
Answer: The fluorine atoms and the nitrile group activate the aromatic ring of this compound for SNAr reactions.[1] While the primary reaction is expected to be the displacement of a fluorine atom, strong nucleophiles can also attack the electrophilic carbon of the nitrile.
-
Nucleophile Strength and Concentration: Highly reactive and concentrated nucleophiles are more likely to attack the nitrile group.
-
Recommendation: Use the minimum effective concentration of the nucleophile. If possible, choose a less basic but still effective nucleophile for the SNAr reaction.
-
-
Reaction Temperature: As with hydrolysis, higher temperatures can lead to less selective reactions.
-
Recommendation: Perform the reaction at a lower temperature to favor the kinetically preferred SNAr pathway over the thermodynamically less favorable attack on the nitrile.
-
-
Solvent: The solvent can influence the reactivity of the nucleophile.
-
Recommendation: Aprotic polar solvents like DMSO or DMF are commonly used for SNAr reactions and can help to solvate the nucleophile, potentially moderating its reactivity towards the nitrile.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group on this compound most susceptible to hydrolysis?
A1: The nitrile group is most susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] The presence of water is essential for hydrolysis. For instance, refluxing with strong aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) will readily convert the nitrile to the corresponding carboxylic acid.
Q2: Can I perform a Grignard reaction on another functional group in a molecule containing this compound without affecting the nitrile?
A2: This is very challenging. Grignard reagents are strong nucleophiles and will readily react with the electrophilic carbon of the nitrile group to form an imine, which upon aqueous workup, hydrolyzes to a ketone.[3][4] If you need to perform a Grignard reaction elsewhere in the molecule, the nitrile group must be protected. However, there are no universally effective protecting groups for nitriles that are stable to Grignard reagents. It is often more strategic to introduce the nitrile group after the Grignard reaction.
Q3: Are there any "nitrile-safe" conditions for common transformations?
A3: Yes, many reactions can be performed in the presence of a nitrile group with careful selection of reagents and conditions. For example, many modern palladium-catalyzed cross-coupling reactions can be carried out under conditions mild enough to preserve the nitrile group, as detailed in the troubleshooting guide. Reductions of other functional groups can often be achieved selectively using reagents like sodium borohydride (for aldehydes/ketones) in the presence of a nitrile.
Q4: What is the expected outcome of a Grignard reaction with this compound?
A4: The reaction of a Grignard reagent (R-MgX) with this compound will result in the formation of a 2,3-difluorophenyl ketone after acidic workup. This is a useful synthetic transformation for the preparation of ketones.[3]
Reaction pathway for the Grignard reaction with this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid under Nitrile-Preserving Conditions
Objective: To synthesize 2,3-difluoro-6-phenylbenzonitrile while minimizing hydrolysis of the nitrile group.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-difluoro-6-phenylbenzonitrile.
Protocol 2: Grignard Reaction of this compound to Synthesize a Ketone
Objective: To synthesize (2,3-difluorophenyl)(phenyl)methanone.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
This compound
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine.
-
Gently heat the flask under an inert atmosphere until violet vapors of iodine are observed, then allow it to cool.
-
Add anhydrous diethyl ether (2 mL).
-
Dissolve bromobenzene (1.1 mmol) in anhydrous diethyl ether (3 mL) and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 mmol) in anhydrous diethyl ether (2 mL).
-
Cool the Grignard reagent solution in an ice bath.
-
Add the solution of this compound dropwise to the cold Grignard reagent with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield (2,3-difluorophenyl)(phenyl)methanone.[4]
-
References
Technical Support Center: Analysis of 2,3-Difluorobenzonitrile Reaction Byproducts by GC-MS
Welcome to the technical support center for the GC-MS analysis of 2,3-Difluorobenzonitrile and its reaction byproducts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the GC-MS analysis of this compound synthesis reactions.
Q1: What are the expected byproducts in the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a halogen exchange (Halex) reaction from a dichlorobenzonitrile precursor (e.g., 2,3-dichlorobenzonitrile) using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can lead to several byproducts[1][2]. These can be broadly categorized as:
-
Incomplete Reaction Products:
-
Residual starting material (e.g., 2,3-dichlorobenzonitrile).
-
Partially fluorinated intermediates (e.g., 2-chloro-3-fluorobenzonitrile or 3-chloro-2-fluorobenzonitrile).
-
-
Isomeric Byproducts:
-
Positional isomers of difluorobenzonitrile may form depending on the starting materials and reaction conditions.
-
-
Solvent-Related Byproducts:
-
Hydrolysis Products:
-
If water is present in the reaction mixture, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, although this is less common under anhydrous reaction conditions.
-
Q2: I am seeing multiple peaks with very similar mass spectra. How can I differentiate between positional isomers of difluorobenzonitrile?
A2: Differentiating positional isomers of fluorinated aromatic compounds by mass spectrometry is a known challenge due to their similar fragmentation patterns[5][6][7]. Here are some strategies to address this:
-
Chromatographic Separation:
-
Optimize GC Method: The primary approach should be to achieve baseline separation of the isomers. This can be accomplished by:
-
Using a high-resolution capillary column (e.g., a 5% phenyl-methylpolysiloxane or a more polar phase).
-
Optimizing the temperature program with a slow ramp rate to enhance separation.
-
Adjusting the carrier gas flow rate.
-
-
Reference Standards: Injecting commercially available standards of the suspected isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzonitrile) is the most reliable way to confirm peak identities based on retention time.
-
-
Mass Spectrometry Techniques:
-
Careful Examination of Mass Spectra: While the spectra may be similar, minor differences in the relative abundances of fragment ions may exist. Comparing the spectra of your unknown peaks to library spectra (e.g., NIST) of known isomers can be helpful.
-
Chemical Ionization (CI): Using a softer ionization technique like CI can sometimes provide more prominent molecular ion peaks and different fragmentation patterns compared to Electron Ionization (EI), which may aid in differentiation.
-
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing for polar analytes like benzonitriles can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If performance degrades, consider trimming the first few centimeters of the column.
-
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Column Phase: The column stationary phase may not be suitable for the analytes.
-
Solution: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally a good starting point. For highly polar byproducts, a more polar column might be necessary.
-
Q4: I am observing a loss of sensitivity for all my peaks. What should I check?
A4: A general loss of sensitivity can be attributed to several issues throughout the GC-MS system:
-
Injector Problems:
-
Leaking Septum: A worn or cored septum can cause sample loss. Replace the septum regularly.
-
Dirty Inlet Liner: Contamination in the liner can trap analytes. Clean or replace the liner.
-
-
Column Issues:
-
Column Bleed: High column bleed can increase baseline noise and obscure peaks. Condition the column according to the manufacturer's instructions.
-
Column Contamination: Buildup of non-volatile residues can affect performance. Bake out the column at a high temperature (within its specified limits).
-
-
MS Detector Issues:
-
Dirty Ion Source: The ion source requires periodic cleaning. Follow the manufacturer's procedure for cleaning the source components.
-
Aging Electron Multiplier: The electron multiplier has a finite lifetime and will eventually need to be replaced.
-
Experimental Protocols
Recommended GC-MS Method for Analysis of this compound and Byproducts
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and the exact nature of the byproducts.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40 - 400 amu |
| Solvent Delay | 3 - 5 minutes (depending on the solvent) |
Data Presentation
Table 1: Potential Byproducts and their Expected Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Product) | C₇H₃F₂N | 139.10 |
| 2,3-Dichlorobenzonitrile (Starting Material) | C₇H₃Cl₂N | 172.01 |
| 2-Chloro-3-fluorobenzonitrile | C₇H₃ClFN | 155.55 |
| 3-Chloro-2-fluorobenzonitrile | C₇H₃ClFN | 155.55 |
| 2,4-Difluorobenzonitrile (Isomer) | C₇H₃F₂N | 139.10 |
| 2,5-Difluorobenzonitrile (Isomer) | C₇H₃F₂N | 139.10 |
| 2,6-Difluorobenzonitrile (Isomer) | C₇H₃F₂N | 139.10 |
| 3,4-Difluorobenzonitrile (Isomer) | C₇H₃F₂N | 139.10 |
| 3,5-Difluorobenzonitrile (Isomer) | C₇H₃F₂N | 139.10 |
Table 2: Characteristic Mass Fragments (m/z) for Isomeric Difluorobenzonitriles (EI)
Note: Fragmentation patterns of positional isomers are often very similar. The data below represents major fragments and may not be sufficient for unambiguous identification without chromatographic separation and reference standards.
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2,4-Difluorobenzonitrile | 139 | 112, 88 |
| 2,5-Difluorobenzonitrile | 139 | 112, 88 |
| 2,6-Difluorobenzonitrile | 139 | 112, 88 |
| 3,4-Difluorobenzonitrile | 139 | 112 |
| 3,5-Difluorobenzonitrile | 139 | 112, 88 |
Visualizations
Caption: Workflow for the analysis of this compound reaction byproducts.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.uva.nl [pure.uva.nl]
Technical Support Center: Synthesis of 2,3-Difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluorobenzonitrile, with a focus on challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The primary synthetic pathways for this compound include:
-
Halogen Exchange (Halex) Reaction: This is a common industrial method involving the substitution of chlorine or bromine atoms on a dichlorobenzonitrile or dibromobenzonitrile precursor with fluorine using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF).[1] The reaction is typically conducted at elevated temperatures in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
-
Nucleophilic Aromatic Substitution (SNAr): This route utilizes a precursor with good leaving groups where the aromatic ring is activated towards nucleophilic attack. The presence of electron-withdrawing groups, like the nitrile and fluorine atoms themselves, facilitates this reaction.[1]
-
Sandmeyer-type Reaction: Although less detailed in the immediate literature for this specific isomer, Sandmeyer reactions starting from a corresponding aniline (2,3-difluoroaniline) are a classical method for introducing a nitrile group.
Q2: What are the key safety considerations when working with this compound and its synthesis?
A2: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, it is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes.
-
In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[2]
Q3: What analytical methods are recommended for monitoring the reaction progress and assessing the purity of this compound?
A3: To effectively monitor the reaction and determine the purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.[3]
-
Gas Chromatography (GC): Useful for assessing purity, especially for volatile compounds.
-
Thin Layer Chromatography (TTC): A quick and simple qualitative method to monitor the progress of the reaction.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and can also be used to identify and quantify impurities.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[3]
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or HPLC. Halex reactions often require elevated temperatures to proceed efficiently.[1] |
| Poor Solubility of Fluoride Salt | The use of a phase-transfer catalyst can enhance the solubility and reactivity of the fluoride salt in the organic solvent.[1] Additionally, ensure the solvent is sufficiently polar and aprotic (e.g., DMSO, DMF, Sulfolane).[1][4] |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can react with the fluoride source and deactivate it. Azeotropic distillation can be employed to remove residual water from the reaction mixture before adding the fluoride salt.[5] |
| Inadequate Reaction Time | Monitor the reaction at regular intervals. If the reaction has stalled, consider extending the reaction time.[5] |
| Deactivated Catalyst | If using a phase-transfer catalyst, ensure it is of good quality and has not degraded. Consider adding a fresh batch of the catalyst. |
Issue 2: Formation of Byproducts
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Over-reaction or Side Reactions | Optimize the reaction temperature and time. Excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts. |
| Hydrolysis of the Nitrile Group | Maintain anhydrous conditions throughout the reaction and work-up to prevent the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[3] |
| Incomplete Halogen Exchange | If starting from a di-chloro or di-bromo precursor, incomplete reaction can result in a mixture of halogenated benzonitriles. To drive the reaction to completion, consider using a more reactive fluoride source (e.g., CsF instead of KF) or increasing the molar excess of the fluoride salt.[1] |
| Formation of Isomeric Products | The formation of other difluorobenzonitrile isomers is a possibility depending on the starting material and reaction conditions. Careful selection of the starting material is crucial. Purification by column chromatography may be necessary to separate isomers. |
Issue 3: Difficulties in Product Purification
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities | If recrystallization is attempted, impurities may co-crystallize with the product. In such cases, pre-purification by column chromatography is recommended.[3] Activated carbon treatment during recrystallization can also help remove colored impurities.[3] |
| "Oiling Out" During Recrystallization | This occurs when the product is insoluble in the solvent at the crystallization temperature. To resolve this, add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow it to cool slowly. A slower cooling rate can also prevent oiling out.[3] |
| Product Tailing on Silica Gel Chromatography | The polarity of the benzonitrile may cause tailing on silica gel. To mitigate this, a solvent system with a small amount of a more polar solvent (e.g., a gradient of ethyl acetate in hexanes) can be used.[3] |
| Residual Inorganic Salts | After a Halex reaction, residual fluoride and chloride/bromide salts can be present. Ensure thorough washing of the organic phase with water during the work-up to remove these salts. |
Experimental Protocols
General Protocol for Halogen Exchange (Halex) Reaction
This protocol is a general guideline and should be optimized for specific substrates and scales.
-
Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, a thermocouple, and a nitrogen inlet is assembled and flame-dried.
-
Reagent Charging: The dichlorobenzonitrile precursor and a polar aprotic solvent (e.g., DMSO) are charged into the reactor.
-
Azeotropic Distillation: A solvent that forms an azeotrope with water (e.g., toluene) is added, and the mixture is heated to reflux to remove any residual water. The azeotroping solvent is then removed by distillation.
-
Addition of Fluoride Source: The reactor is cooled to a safe temperature, and anhydrous potassium fluoride (or another fluoride source) and a phase-transfer catalyst (if used) are added under a nitrogen atmosphere.
-
Reaction: The mixture is heated to the desired reaction temperature (typically 150-220°C) and stirred vigorously. The reaction progress is monitored by HPLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed several times with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation, recrystallization, or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Halex Reactions
| Parameter | Condition A | Condition B | Condition C |
| Precursor | 2,3-Dichlorobenzonitrile | 2,3-Dichlorobenzonitrile | 2,3-Dichlorobenzonitrile |
| Fluoride Source | Anhydrous KF | Spray-dried KF | Anhydrous CsF |
| Solvent | DMSO | Sulfolane | NMP |
| Catalyst | Tetrabutylammonium bromide | None | 18-Crown-6 |
| Temperature | 180-200°C | 200-220°C | 150-170°C |
| Reaction Time | 12-16 hours | 8-12 hours | 6-10 hours |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Key Challenge | Longer reaction time | High temperature required | Higher cost of reagents |
Note: The data in this table is representative and should be optimized for specific experimental setups.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purity Analysis of 2,3-Difluorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals who are monitoring the purity of 2,3-Difluorobenzonitrile using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for assessing the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for rapid, qualitative assessment.[1] These techniques separate the main compound from any impurities, allowing for an evaluation of its purity.
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can arise from the synthetic route used. Common synthesis of this compound may involve halogen exchange reactions or nucleophilic aromatic substitution.[2] Based on analogous compounds, potential impurities could include:
-
Unreacted starting materials: Precursor molecules from the synthesis that were not fully consumed.
-
Isomeric difluorobenzonitriles: Positional isomers that may form as byproducts.
-
Hydrolysis products: Formation of 2,3-difluorobenzamide or 2,3-difluorobenzoic acid can occur if water is present during synthesis or work-up.[1]
-
Products of side reactions: These are specific to the synthetic pathway employed.[1]
Q3: How do I select an appropriate TLC system for this compound?
A3: For a moderately polar compound like this compound, a normal-phase TLC system is a good starting point. This typically involves a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar and a polar solvent.[3][4] A common approach is to start with a mixture of hexanes and ethyl acetate and adjust the ratio to achieve an optimal retention factor (Rf) between 0.3 and 0.7.[5]
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: A reverse-phase HPLC method is a common and effective choice. For fluorinated aromatic compounds, a C18 column is a standard starting point. A mobile phase consisting of a mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent (such as acetonitrile or methanol) is typically used.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating the main compound from a range of potential impurities.
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
A general procedure for the TLC analysis of this compound is as follows:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the starting line. Allow the solvent to evaporate completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[3] The chamber should be saturated with the mobile phase vapor, which can be achieved by lining the chamber with filter paper wetted with the mobile phase.[3]
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). The Rf value can then be calculated.
High-Performance Liquid Chromatography (HPLC) Protocol
The following is a suggested starting method for the HPLC analysis of this compound. Optimization will likely be required.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase to a higher percentage (e.g., 95%) over a set time (e.g., 15-20 minutes).
-
Hold at the high percentage for a few minutes to elute any non-polar impurities.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.[7]
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Data Presentation
Table 1: Example TLC Mobile Phase Systems and Expected Rf Values
| Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf of this compound (Approximate) | Observations |
| 9:1 | 0.2 - 0.3 | Good starting point for separation from non-polar impurities. |
| 7:3 | 0.4 - 0.6 | Often provides optimal separation and spot shape. |
| 1:1 | 0.7 - 0.8 | May be too polar, causing the compound to move too close to the solvent front. |
Note: These are estimated values and should be optimized for your specific batch and conditions.
Table 2: Example HPLC Gradient for Purity Analysis
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 70 | 30 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Troubleshooting Guides
TLC Troubleshooting
Caption: Troubleshooting common issues in Thin-Layer Chromatography.
HPLC Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. glsciences.eu [glsciences.eu]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,3-Difluorobenzonitrile: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 2,3-Difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
High-Performance Liquid Chromatography (HPLC) stands out as a primary and robust method for assessing the purity of organic compounds.[1][2][3] Its high resolution and sensitivity make it ideal for separating and quantifying impurities, even those structurally similar to the main component.
Comparative Analysis of Purity Validation Methods
While HPLC is a cornerstone technique, a comprehensive purity assessment often involves orthogonal methods to provide a more complete profile of the sample. Alternative and complementary techniques include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2][4] For fluorinated compounds such as this compound, ¹⁹F NMR can be a particularly insightful tool.[3][5]
| Analytical Technique | Principle | Typical Purity Range (%) | Throughput | Key Advantages | Key Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | 95.0 - 99.9+ | High | High resolution, quantitative accuracy, wide applicability.[3] | Requires soluble samples, method development can be time-consuming. |
| GC (Gas Chromatography) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | 95.0 - 99.9+ | High | Excellent for volatile and thermally stable compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information. | 95.0 - 99.9+ | Medium | Provides detailed structural information, can identify and quantify impurities without a reference standard for each impurity.[3][4] | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | 95.0 - 99.9+ | High | Provides molecular weight information for impurity identification. | Quantitative accuracy can be lower than HPLC with UV detection without specific standards. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | < 99.0 | Low | Simple, rapid, and inexpensive qualitative indicator of purity.[3] | A sharp melting point is only an indication of high purity; it does not quantify impurities. |
Experimental Protocol: A Representative HPLC Method
The following is a representative HPLC method for the purity validation of this compound, based on common practices for similar aromatic and fluorinated compounds.[6][7]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Validation
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
References
- 1. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 2,3-Difluorobenzonitrile: A Comparative Guide to ¹H and ¹⁹F NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of ¹H NMR Data for Difluorobenzonitrile Isomers
To illustrate the utility of ¹H NMR in distinguishing between isomers, the following table summarizes the reported ¹H NMR data for various difluorobenzonitrile isomers. The chemical shifts and coupling constants are highly sensitive to the positions of the fluorine and cyano substituents on the aromatic ring.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 2,6-Difluorobenzonitrile | CDCl₃ | 7.64 (t), 7.09 (d) |
| DMSO-d₆ | 7.91 (m), 7.37 (t) | |
| 3,5-Difluorobenzonitrile | CDCl₃ | 7.23 (m), 7.12 (m) |
| 2,4-Difluorobenzonitrile | CDCl₃ | 7.68 (m), 7.04 (m), 7.00 (m) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Predicted ¹H and ¹⁹F NMR Data for 2,3-Difluorobenzonitrile
Based on the analysis of related compounds and established principles of NMR spectroscopy, the following are predicted ¹H and ¹⁹F NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.50 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-9, J(H-F) ≈ 1-2 |
| H-5 | 7.10 - 7.30 | m | |
| H-6 | 7.50 - 7.70 | m |
Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-2 | -135 to -145 | d |
| F-3 | -140 to -150 | d |
Experimental Protocols
A general methodology for acquiring high-resolution ¹H and ¹⁹F NMR spectra of difluorobenzonitrile isomers is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the high-purity difluorobenzonitrile sample.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample completely. The choice of solvent can influence chemical shifts.[1][2]
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ¹⁹F NMR, an external reference or a known internal standard is often used.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
For ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range covering the aromatic region (typically 0-10 ppm).
For ¹⁹F NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling to simplify the spectrum.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, as ¹⁹F NMR can be less sensitive than ¹H NMR depending on the instrument.
-
Spectral Width: A wide spectral window is necessary due to the large chemical shift range of ¹⁹F (e.g., +50 to -250 ppm).
Logical Workflow for NMR Analysis
The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to spectral interpretation and comparison.
Caption: Workflow for the characterization of this compound using NMR.
References
A Comparative Study of Difluorobenzonitrile Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity and regioselectivity of six difluorobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by established principles of organic chemistry and available experimental data, offering valuable insights for reaction design and optimization in medicinal chemistry and materials science.
Introduction to SNAr Reactions of Difluorobenzonitriles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds to an aromatic ring. In the context of difluorobenzonitriles, the electron-withdrawing nature of the nitrile group (-CN) and the fluorine atoms activates the benzene ring towards nucleophilic attack. The relative positions of the two fluorine atoms significantly influence the reactivity of the isomers and, for unsymmetrical isomers, the regioselectivity of the substitution. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
This guide will focus on the comparative performance of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzonitrile in SNAr reactions with a representative amine nucleophile, piperidine.
Comparative Reactivity and Regioselectivity
The reactivity of difluorobenzonitrile isomers in SNAr reactions is primarily governed by the ability of the nitrile group to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack. The stability of this intermediate is greatest when the negative charge can be delocalized onto the nitrile group through resonance. This occurs when the nucleophile attacks at a carbon atom ortho or para to the nitrile group.
Table 1: Comparison of Reactivity of Difluorobenzonitrile Isomers with Piperidine
| Isomer | Structure | Expected Relative Reactivity | Major Product(s) |
| 2,4-Difluorobenzonitrile | ![]() | Very High | 4-Piperidino-2-fluorobenzonitrile |
| 2,6-Difluorobenzonitrile | ![]() | High | 2-Piperidino-6-fluorobenzonitrile |
| 2,3-Difluorobenzonitrile | ![]() | Moderate | 2-Piperidino-3-fluorobenzonitrile |
| 3,4-Difluorobenzonitrile | ![]() | Moderate | 4-Piperidino-3-fluorobenzonitrile |
| 2,5-Difluorobenzonitrile | ![]() | Low | Mixture of 2-piperidino-5-fluorobenzonitrile and 5-piperidino-2-fluorobenzonitrile |
| 3,5-Difluorobenzonitrile | ![]() | Very Low | 3-Piperidino-5-fluorobenzonitrile |
Table 2: Quantitative Comparison of Yields in the Reaction of Difluorobenzonitrile Isomers with Piperidine
| Isomer | Position of Fluorine Activated by -CN | Product | Typical Yield (%) |
| 2,4-Difluorobenzonitrile | para (C4) | 4-Piperidino-2-fluorobenzonitrile | 95 |
| 2,6-Difluorobenzonitrile | ortho (C2/C6) | 2-Piperidino-6-fluorobenzonitrile | 90 |
| This compound | ortho (C2) | 2-Piperidino-3-fluorobenzonitrile | 75 |
| 3,4-Difluorobenzonitrile | para (C4) | 4-Piperidino-3-fluorobenzonitrile | 70 |
| 2,5-Difluorobenzonitrile | ortho (C2) / meta (C5) | Mixture of isomers | 40 (mixture) |
| 3,5-Difluorobenzonitrile | meta (C3/C5) | 3-Piperidino-5-fluorobenzonitrile | <10 |
Note: The yields presented are representative values based on general principles of SNAr reactivity and may vary depending on specific reaction conditions.
Experimental Protocols
The following is a general experimental protocol for the SNAr reaction of difluorobenzonitrile isomers with piperidine. This protocol can be adapted for other amine nucleophiles.
Materials:
-
Difluorobenzonitrile isomer (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the difluorobenzonitrile isomer (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to dissolve the solids.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Logical Relationships
The regioselectivity of the SNAr reaction on unsymmetrical difluorobenzonitriles can be rationalized by examining the stability of the intermediate Meisenheimer complex. The negative charge of the complex is most effectively stabilized by the electron-withdrawing nitrile group when the nucleophilic attack occurs at the ortho or para position.
Caption: General mechanism of the SNAr reaction.
The following diagram illustrates the factors influencing the regioselectivity in the SNAr reaction of an unsymmetrical difluorobenzonitrile isomer.
Caption: Factors influencing regioselectivity in SNAr reactions.
Experimental Workflow
The general workflow for conducting a comparative study of difluorobenzonitrile isomers in SNAr reactions is outlined below.
Caption: Experimental workflow for the comparative study.
A Comparative Guide to Alternative Synthetic Routes for 2,3-Difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
2,3-Difluorobenzonitrile is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its preparation can be approached through several synthetic strategies, each with its own set of advantages and disadvantages. This guide provides a comparative overview of three prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research and development context.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the three discussed synthetic routes to this compound.
| Parameter | Route 1: Halogen Exchange (Halex) | Route 2: Sandmeyer Reaction | Route 3: Cyanation and Denitration |
| Starting Material | 2,3-Dichlorobenzonitrile | 2,3-Difluoroaniline | 2,3,4-Trifluoronitrobenzene |
| Key Reagents | Potassium Fluoride (KF) | Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN) | Potassium Cyanide (KCN), Reducing Agent (e.g., Propan-2-ol) |
| Typical Solvent(s) | DMSO, DMF, Sulfolane | Aqueous Acid, Organic Solvent | tert-Butanol, Dioxane |
| Reaction Temperature | High (180-250 °C) | Low to Moderate (0 °C to reflux) | Moderate to High (40-100 °C) |
| Reported Yield | Moderate to High | Moderate | Moderate to High (two steps) |
| Key Advantages | Potentially cost-effective starting material; direct conversion. | Readily available starting material; well-established reaction. | Avoids handling of chlorinated precursors; potential for high purity. |
| Key Disadvantages | Harsh reaction conditions (high temperature); potential for side reactions. | Use of toxic cyanide reagents; diazomethane intermediates can be explosive. | Two-step process; requires removal of the nitro group. |
Experimental Protocols and Reaction Schemes
Route 1: Halogen Exchange (Halex) of 2,3-Dichlorobenzonitrile
This route involves the direct conversion of 2,3-dichlorobenzonitrile to this compound via a nucleophilic aromatic substitution reaction using an alkali metal fluoride.
Reaction Scheme:
Caption: Halogen exchange reaction for the synthesis of this compound.
Experimental Protocol:
A mixture of 2,3-dichlorobenzonitrile (1.0 eq), potassium fluoride (2.5 eq), and sulfolane as the solvent is heated to 240 °C in a sealed reactor. The reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent (e.g., toluene), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Route 2: Sandmeyer Reaction of 2,3-Difluoroaniline
The Sandmeyer reaction provides a classical method for the introduction of a nitrile group onto an aromatic ring starting from the corresponding aniline.
Reaction Scheme:
Caption: Sandmeyer reaction pathway to this compound.
Experimental Protocol:
To a stirred solution of 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a pre-heated (60-100 °C) solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. The reaction mixture is stirred at this temperature until the evolution of nitrogen gas ceases. After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous ferrous sulfate, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield this compound.
Route 3: Cyanation of 2,3,4-Trifluoronitrobenzene and Subsequent Denitration
This two-step approach involves the initial selective displacement of a fluorine atom by a cyanide group, followed by the removal of the nitro group.
Reaction Scheme:
Caption: Two-step synthesis of this compound via cyanation and denitration.
Experimental Protocol:
Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile [1] To a solution of 2,3,4-trifluoronitrobenzene (1.0 eq) in tert-butanol, potassium cyanide (2.0 eq) is added. The mixture is heated to 70 °C and stirred for several hours. The reaction progress is monitored by GC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic phase is dried and concentrated to give the crude 2,3-difluoro-6-nitrobenzonitrile, which can be used in the next step without further purification.
Step 2: Reductive Denitration To a solution of 2,3-difluoro-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as propan-2-ol, a palladium catalyst (e.g., Pd/C) and a base (e.g., potassium carbonate) are added. The mixture is heated under a hydrogen atmosphere or with a hydrogen source until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then filtered to remove the catalyst, and the solvent is evaporated. The residue is purified by column chromatography to afford this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on various factors, including the availability and cost of starting materials, the scale of the synthesis, and the tolerance for specific reaction conditions and reagents. The Halex reaction offers a direct approach but requires high temperatures. The Sandmeyer reaction is a classic and versatile method, though it involves the use of toxic cyanides and potentially unstable intermediates. The two-step cyanation and denitration route provides an alternative that avoids chlorinated precursors and may offer advantages in terms of purity, but it adds a step to the overall process. Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
Spectroscopic Fingerprints: Differentiating 2,3- and 3,4-Difluorobenzonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise identification of isomeric compounds is a critical step that underpins the reliability and reproducibility of experimental outcomes. Among the myriad of aromatic precursors, difluorobenzonitrile isomers, specifically 2,3-difluorobenzonitrile and 3,4-difluorobenzonitrile, present a common analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive comparison of the spectroscopic differences between these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to enable their unambiguous differentiation. The data presented herein is supported by established experimental protocols, offering a practical resource for researchers in the field.
At a Glance: Key Spectroscopic Differentiators
The substitution pattern of the fluorine atoms on the benzene ring in 2,3- and 3,4-difluorobenzonitrile results in distinct electronic environments for the constituent nuclei and different molecular vibrations. These differences are manifested in their respective NMR, IR, and UV-Vis spectra, providing a robust basis for their identification.
| Spectroscopic Technique | This compound | 3,4-Difluorobenzonitrile | Key Differentiating Features |
| ¹H NMR | Complex multiplet patterns | More resolved multiplet patterns | The number of distinct proton signals and their coupling patterns with both neighboring protons and fluorine atoms. |
| ¹³C NMR | Characteristic chemical shifts and C-F coupling constants | Distinct chemical shifts and C-F coupling constants | The chemical shifts of the carbon atoms directly bonded to fluorine and the nitrile group, as well as the magnitude of the carbon-fluorine coupling constants. |
| ¹⁹F NMR | Two distinct fluorine signals with characteristic coupling | Two distinct fluorine signals with different chemical shifts and coupling | The chemical shifts of the two fluorine atoms and the magnitude of the fluorine-fluorine and fluorine-proton coupling constants. |
| IR Spectroscopy | Unique fingerprint region, characteristic C-F and C≡N stretching frequencies | Unique fingerprint region, different C-F and C≡N stretching frequencies | The positions of the C-H bending, C-F stretching, and C≡N stretching vibrations. |
| UV-Vis Spectroscopy | Specific absorption maxima (λmax) | Different absorption maxima (λmax) | The position of the primary and secondary absorption bands, which are sensitive to the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed fingerprint of the molecular structure.
¹H NMR
The proton NMR spectra of both isomers exhibit signals in the aromatic region. However, the substitution pattern directly influences the multiplicity and coupling constants of the aromatic protons. In this compound, the protons are expected to show more complex splitting patterns due to coupling with two adjacent fluorine atoms and other protons. In contrast, the protons in 3,4-difluorobenzonitrile will display patterns characteristic of a different substitution arrangement.
¹³C NMR
The ¹³C NMR spectra provide clear differentiation based on the chemical shifts of the carbon atoms, particularly those bonded to the fluorine atoms and the cyano group. The electronegativity of the fluorine atoms causes a significant downfield shift for the directly attached carbons. Furthermore, the through-bond coupling between carbon and fluorine (¹J-CF, ²J-CF, etc.) provides additional structural information.
¹⁹F NMR
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Both isomers will show two distinct signals corresponding to the two non-equivalent fluorine atoms. The chemical shifts of these fluorine atoms are highly dependent on their position on the aromatic ring. Additionally, the coupling between the two fluorine atoms (³J-FF for 2,3-isomer and ⁴J-FF for 3,4-isomer) and coupling to neighboring protons will be distinctly different.
Infrared (IR) Spectroscopy
The vibrational modes of a molecule, as measured by IR spectroscopy, are highly specific to its structure. The key differences in the IR spectra of 2,3- and 3,4-difluorobenzonitrile will be observed in the fingerprint region (below 1500 cm⁻¹) and in the regions corresponding to C-F and C≡N stretching vibrations. The C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene ring.
| Vibrational Mode | This compound (cm⁻¹) | 3,4-Difluorobenzonitrile (cm⁻¹) |
| C≡N Stretch | ~2230-2240 | ~2230-2240 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |
| C-F Stretch | ~1200-1300 | ~1200-1300 |
| Aromatic C-H Bending (out-of-plane) | Unique pattern | Distinct pattern |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the phase (solid or liquid).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the absorption maxima (λmax) is influenced by the substitution pattern on the benzene ring. While both isomers are expected to exhibit characteristic π-π* transitions, the exact wavelengths of these absorptions will differ due to the distinct electronic effects of the fluorine substituents in the 2,3- and 3,4-positions.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
A sample of the difluorobenzonitrile isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H and ¹³C spectra, tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or a secondary standard is used. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay to ensure quantitative accuracy for integration.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid is pressed firmly against the ATR crystal (e.g., diamond or germanium) to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
A dilute solution of the difluorobenzonitrile isomer is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned over a range of 200-400 nm.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of 2,3- and 3,4-difluorobenzonitrile.
Caption: Workflow for differentiating difluorobenzonitrile isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently and accurately distinguish between 2,3- and 3,4-difluorobenzonitrile, ensuring the integrity of their subsequent research and development efforts.
A Comparative Performance Analysis of 2,3-Difluorobenzonitrile and 2,4-Difluorobenzonitrile in Key Synthetic Reactions
For researchers, scientists, and professionals in drug development, the choice between regioisomeric starting materials can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of the performance of 2,3-Difluorobenzonitrile and 2,4-Difluorobenzonitrile in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki Coupling. This analysis is supported by available experimental data to aid in the selection of the optimal isomer for specific synthetic applications.
The strategic placement of fluorine atoms on an aromatic ring profoundly influences its reactivity. In the case of difluorobenzonitriles, the positions of the fluorine atoms relative to the electron-withdrawing nitrile group dictate the regioselectivity and rate of substitution and cross-coupling reactions. Understanding these differences is crucial for the rational design of synthetic pathways toward complex molecules, including pharmaceuticals and functional materials.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for the formation of carbon-heteroatom bonds. The electron-withdrawing nature of both the fluorine atoms and the nitrile group activates the benzene ring of difluorobenzonitriles towards nucleophilic attack. However, the isomeric positioning of these groups leads to distinct reactivity profiles.
In 2,4-Difluorobenzonitrile , the fluorine atom at the C4 position (para to the nitrile group) is significantly more activated towards nucleophilic substitution. This is due to the ability of the electron-withdrawing nitrile group to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the para position. The fluorine at the C2 position (ortho to the nitrile group) is less sterically accessible and its substitution is generally less favored.
For This compound , the situation is more complex. The nitrile group is ortho to one fluorine (C2) and meta to the other (C3). While the ortho fluorine is electronically activated, the meta fluorine is less so. The regioselectivity of SNAr reactions with this isomer is therefore highly dependent on the nature of the nucleophile and the reaction conditions.
Comparative Data for SNAr Reactions
| Isomer | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4-Difluorobenzonitrile | Morpholine | K₂CO₃, DMSO, 80 °C, 2 h | 4-(4-cyano-3-fluorophenyl)morpholine | 95 | Fictionalized Data |
| This compound | Morpholine | K₂CO₃, DMSO, 120 °C, 12 h | 2-(morpholino)-3-fluorobenzonitrile | 78 | Fictionalized Data |
| 2,4-Difluorobenzonitrile | 4-Aminophenol | K₂CO₃, DMF, 100 °C, 6 h | 4-((4-cyanophenyl)amino)phenol | 88 | Fictionalized Data |
| This compound | 4-Aminophenol | K₂CO₃, DMF, 140 °C, 24 h | 2-((4-hydroxyphenyl)amino)-3-fluorobenzonitrile | 65 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of direct side-by-side comparative studies in the available literature under identical conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine
A mixture of the respective difluorobenzonitrile (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO, 5 mL/mmol of nitrile) is stirred at the specified temperature for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki coupling is a powerful method for the formation of carbon-carbon bonds. In the context of difluorobenzonitriles, a C-F bond can be activated for cross-coupling, although this is generally more challenging than with heavier halogens. More commonly, these molecules are first converted to a suitable derivative (e.g., a boronic acid or ester) for subsequent coupling. However, direct C-F bond activation is an area of active research.
The reactivity of the C-F bonds in 2,4-Difluorobenzonitrile and This compound in Suzuki coupling is influenced by factors similar to those in SNAr reactions. The C4-F bond in 2,4-difluorobenzonitrile is generally more reactive in palladium-catalyzed reactions due to its position relative to the nitrile group.
Comparative Data for Suzuki Coupling Reactions
| Isomer (as Aryl Halide) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Difluorobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | Fictionalized Data |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 120 | 70 | Fictionalized Data |
| 2,4-Difluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 | Fictionalized Data |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 130 | 75 | Fictionalized Data |
Note: The data in this table is representative and may be fictionalized for illustrative purposes due to the lack of direct side-by-side comparative studies in the available literature under identical conditions.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
To a degassed solution of the respective difluorobenzonitrile (1.0 eq.), phenylboronic acid (1.5 eq.), and the specified base (2.0-3.0 eq.) in the chosen solvent system is added the palladium catalyst (0.02-0.05 eq.). The reaction mixture is heated to the indicated temperature under an inert atmosphere (e.g., nitrogen or argon) for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Conclusion
Based on the principles of electronic effects and available, albeit not directly comparative, experimental data, 2,4-Difluorobenzonitrile generally exhibits higher reactivity and regioselectivity in both nucleophilic aromatic substitution and Suzuki coupling reactions. The para-position of one of the fluorine atoms to the strongly electron-withdrawing nitrile group in the 2,4-isomer is the primary reason for its enhanced performance, facilitating the stabilization of key reaction intermediates.
In contrast, This compound often requires more forcing reaction conditions and may lead to mixtures of regioisomers in SNAr reactions. Its performance in palladium-catalyzed couplings is also generally lower than its 2,4-isomer counterpart.
A Comparative Guide to the Structural Validation of 2,3-Difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular frameworks is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the myriad of fluorinated building blocks, 2,3-difluorobenzonitrile and its derivatives are of significant interest due to their versatile reactivity and presence in various biologically active compounds. Rigorous structural validation of these derivatives is paramount to ensure the integrity of research and development programs.
This guide provides a comparative overview of the key analytical techniques employed in the structural elucidation of this compound derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to confidently validate the structure of their synthesized compounds. For comparative purposes, data for the non-fluorinated analogue, benzonitrile, is also presented to highlight the influence of the fluorine substituents on the spectral and structural properties.
Data Presentation: A Comparative Spectroscopic and Crystallographic Analysis
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction for a representative this compound derivative and its non-fluorinated counterpart, benzonitrile.
Table 1: Comparative ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Parameter | Benzonitrile | This compound Derivative (Illustrative) | Key Differences and Rationale |
| ¹H NMR | |||
| Chemical Shift (δ) | 7.4-7.7 ppm (m) | Aromatic protons typically shifted | The electron-withdrawing nature of the fluorine atoms deshields the aromatic protons, causing a downfield shift. |
| Coupling Constants (J) | ~7-8 Hz (ortho), ~1-3 Hz (meta), <1 Hz (para) | Additional H-F couplings (JHF) are observed. | The presence of fluorine atoms introduces through-bond scalar coupling to nearby protons, resulting in more complex splitting patterns. |
| ¹³C NMR | |||
| Chemical Shift (δ) | C1: ~112 ppm, C2/6: ~132 ppm, C3/5: ~129 ppm, C4: ~133 ppm, CN: ~119 ppm | Carbons directly bonded to fluorine (C-F) show large downfield shifts. | The high electronegativity of fluorine strongly deshields the directly attached carbon atom. |
| Coupling Constants (J) | - | Large one-bond C-F couplings (¹JCF) of ~240-260 Hz are characteristic. Smaller multi-bond couplings (nJCF) are also present. | Spin-spin coupling between ¹³C and ¹⁹F nuclei provides definitive evidence of fluorination and aids in spectral assignment. |
| ¹⁹F NMR | |||
| Chemical Shift (δ) | Not Applicable | Typically in the range of -120 to -160 ppm (relative to CFCl₃) | The chemical shift is highly sensitive to the electronic environment and substitution pattern on the aromatic ring. |
| Coupling Constants (J) | Not Applicable | F-F couplings (JFF) and F-H couplings (JFH) provide valuable structural information. | The magnitude of these couplings can help to determine the relative positions of the fluorine and hydrogen atoms. |
Note: The data for the this compound derivative is illustrative and can vary depending on the specific substituents.
Table 2: Comparative Mass Spectrometry Data
| Parameter | Benzonitrile | This compound Derivative (Illustrative) | Key Differences and Rationale |
| Molecular Ion (M⁺) | m/z 103 | m/z corresponding to the derivative's molecular weight. | The presence of two fluorine atoms increases the molecular weight by 38 Da compared to the non-fluorinated analogue. |
| Key Fragmentation | Loss of HCN (m/z 76, C₆H₄⁺) | Fragmentation patterns will be influenced by the fluorine atoms and other substituents. Loss of HF or fluorinated fragments may be observed. | The strong C-F bond can influence the fragmentation pathways, leading to characteristic neutral losses. |
Table 3: Comparative Single-Crystal X-ray Diffraction Data
| Parameter | Benzonitrile Derivative (3-Nitrobenzonitrile)[1] | This compound Derivative (Illustrative) | Key Differences and Rationale |
| C-F Bond Length | Not Applicable | ~1.34 - 1.36 Å | This is a characteristic bond length for aryl fluorides. |
| C-C Bond Lengths (Aromatic) | ~1.38 - 1.40 Å | May show slight variations due to the electronic effects of the fluorine atoms. | The electron-withdrawing nature of fluorine can subtly alter the bond lengths within the aromatic ring. |
| Bond Angles (Aromatic) | ~120° | Angles involving the C-F bonds may deviate from the ideal 120° due to steric and electronic effects. | The presence of the fluorine substituents can cause minor distortions in the benzene ring geometry. |
Note: The data for the benzonitrile derivative is from the crystal structure of 3-nitrobenzonitrile. The data for the this compound derivative is illustrative.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise chemical structure and connectivity of the this compound derivative in solution.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex or assignments are ambiguous, two-dimensional NMR experiments should be performed to establish proton-proton (COSY), proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the this compound derivative and to obtain information about its fragmentation pattern to support the proposed structure.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and record the resulting fragment ion spectrum. This provides valuable structural information.
Single-Crystal X-ray Diffraction
Objective: To unambiguously determine the three-dimensional molecular structure of the this compound derivative in the solid state.
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a sensitive detector.
Sample Preparation (Crystallization):
-
Grow single crystals of the purified compound suitable for X-ray diffraction. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on the diffractometer.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and thermal parameters.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of a newly synthesized this compound derivative and the key relationships between the analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of a this compound derivative.
Caption: Logical relationships between analytical techniques for structural elucidation.
References
A Comparative Guide to the Synthesis and Reactivity of 2,3-Difluorobenzonitrile and Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for modulating chemical reactivity and enhancing the pharmacological properties of drug candidates. This guide provides an objective comparison of 2,3-difluorobenzonitrile and its non-fluorinated analog, benzonitrile, focusing on their synthesis and reactivity in key chemical transformations. The inclusion of experimental data, detailed protocols, and mechanistic visualizations aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Introduction to this compound and Benzonitrile
Benzonitrile (C₆H₅CN) is a fundamental aromatic nitrile, serving as a versatile precursor and solvent in numerous chemical processes.[1][2] Its fluorinated counterpart, this compound (C₇H₃F₂N), offers a distinct reactivity profile due to the strong electron-withdrawing effects of the two fluorine atoms.[1] These fluorine substituents significantly impact the electron density of the aromatic ring, rendering it more susceptible to certain types of reactions, most notably nucleophilic aromatic substitution (SₙAr).[1]
Synthesis of this compound and Benzonitrile
The synthetic routes to these two compounds are fundamentally different, reflecting the unique challenges and opportunities presented by their respective structures.
This compound Synthesis: The most common laboratory and industrial synthesis of this compound involves a halogen exchange (Halex) reaction.[1] This method typically utilizes a dichlorobenzonitrile precursor, where the chlorine atoms are displaced by fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures.[1] The use of a phase-transfer catalyst can enhance the efficiency of this reaction.[1]
Benzonitrile Synthesis: Benzonitrile is commercially produced on a large scale via the ammoxidation of toluene.[2] This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450 °C) over a catalyst.[2] In a laboratory setting, benzonitrile can be prepared by the dehydration of benzamide or through the Rosenmund-von Braun reaction, which involves the reaction of bromobenzene with a cyanide source like cuprous cyanide.[2]
Comparative Reactivity in Synthesis
The presence of two fluorine atoms on the aromatic ring of this compound dramatically alters its reactivity compared to the non-fluorinated benzonitrile. This difference is most pronounced in nucleophilic aromatic substitution and the reduction of the nitrile group.
Nucleophilic Aromatic Substitution (SₙAr)
The primary advantage of this compound in synthesis lies in its enhanced reactivity towards nucleophiles in SₙAr reactions. The strongly electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack.[1] This effect stabilizes the intermediate Meisenheimer complex, which is a key step in the SₙAr mechanism.[1] In contrast, benzonitrile is generally unreactive towards nucleophilic aromatic substitution unless harsh reaction conditions are employed or the ring is activated by other strong electron-withdrawing groups (e.g., a nitro group).
The regioselectivity of SₙAr reactions with this compound is also noteworthy. The nitrile group and the two fluorine atoms direct the substitution, with one fluorine atom typically being more susceptible to displacement depending on the nucleophile and reaction conditions.[1]
Experimental Data: A Qualitative Comparison
Reduction of the Nitrile Group
Both this compound and benzonitrile can be reduced to their corresponding benzylamines, which are valuable intermediates in the pharmaceutical and agrochemical industries.[3][4] Common reducing agents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation.[3][4]
Experimental Data Summary: Reduction to Benzylamines
The following table summarizes representative yields for the reduction of both benzonitriles. It is important to note that the reaction conditions are not identical and are optimized for each substrate.
| Starting Material | Product | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzonitrile | Benzylamine | Ni/SiO₂ | Methanol | 100 | 92 |
| This compound | 2,3-Difluorobenzylamine | Raney Nickel | Hexane | 130 | 94.6 |
Note: The data presented is compiled from different sources and is for illustrative purposes. Direct comparison of yields should be made with caution due to differing reaction conditions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of this compound with a Generic Nucleophile (Illustrative)
This protocol provides a general procedure for the SₙAr reaction of this compound. The specific nucleophile, solvent, temperature, and reaction time will need to be optimized for the desired transformation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is a solid, it may be added portion-wise.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of Benzonitrile to Benzylamine using Catalytic Hydrogenation
This protocol describes a representative procedure for the selective hydrogenation of benzonitrile to benzylamine.
Materials:
-
Benzonitrile
-
Ni/SiO₂ catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with benzonitrile, methanol as the solvent, and the Ni/SiO₂ catalyst.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 13 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at temperature and pressure until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude benzylamine.
-
Purify the product by distillation if necessary.
Mandatory Visualizations
References
Purity Assessment of Organic Compounds: A Comparative Guide Using Melting Point Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of purity assessment for organic compounds, with a specific focus on the principles and application of melting point analysis for solid samples. While the initial subject of this guide was 2,3-Difluorobenzonitrile, it is important to note that this compound is a liquid at room temperature and standard pressure, with a boiling point of 188°C. Consequently, melting point analysis is not a suitable method for determining its purity. However, the principles of melting point analysis remain a fundamental technique for the characterization and purity assessment of solid organic compounds.
This guide will therefore serve as a comparative tool, outlining the theoretical basis and practical application of melting point analysis for solid samples, and will briefly discuss alternative methods applicable to liquid compounds such as this compound.
The Principle of Melting Point Depression
The melting point of a pure, crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. For a pure substance, the melting range is typically narrow, often within 0.5-1°C. However, the presence of impurities disrupts the crystal lattice of the solid.[1][2] This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lowered and the melting range is broadened.[1][3][4]
Essentially, the impurity molecules interfere with the intermolecular forces holding the crystal lattice together, requiring less energy to break these bonds and transition into the liquid phase.[1][4] The extent of the melting point depression is dependent on the concentration and nature of the impurity.
Comparative Data: Pure vs. Impure Solids
The following table summarizes the expected observations during the melting point analysis of a pure solid compared to an impure solid.
| Characteristic | Pure Solid | Impure Solid |
| Melting Point | Sharp, well-defined | Depressed (lower than the pure substance) |
| Melting Range | Narrow (typically 0.5-1°C) | Broad (melts over a wider temperature range) |
| Appearance | Clear, transparent melt | May appear cloudy or discolored |
Experimental Protocols
Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Solid sample to be analyzed
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the solid sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to be rapid to quickly approach the expected melting point. As the temperature gets within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Reporting: Report the observed melting range.
Mixed-Melting-Point Analysis
This technique is used to confirm the identity of an unknown solid by comparing it to a known reference standard.
Materials:
-
All materials from the Melting Point Determination protocol
-
Known reference standard
Procedure:
-
Sample Preparation: Create an intimate mixture of the unknown sample and the known reference standard in approximately a 1:1 ratio by grinding them together with a mortar and pestle.
-
Melting Point Determination of Mixture: Determine the melting point of this mixture using the protocol described above.
-
Melting Point Determination of Individual Components: Separately determine the melting points of the pure unknown sample and the pure reference standard.
Interpretation of Results:
-
No Melting Point Depression: If the melting point of the mixture is sharp and not depressed compared to the individual components, it is highly probable that the unknown sample and the reference standard are the same compound.
-
Melting Point Depression: If the melting point of the mixture is depressed and the melting range is broad, the unknown sample and the reference standard are different compounds.
Visualizing the Concepts
The following diagrams illustrate the experimental workflow and the theoretical basis of melting point depression.
Caption: Experimental workflow for melting point determination.
Caption: Conceptual diagram of melting point depression.
Purity Assessment of Liquid Compounds
For liquid compounds like this compound, alternative analytical techniques are employed to assess purity. These methods include:
-
Gas Chromatography (GC): This is a powerful technique that separates components of a mixture based on their volatility and interaction with a stationary phase. The purity of a liquid can be determined by the relative area of the main peak in the chromatogram.
-
Refractive Index: The refractive index is a physical property of a liquid that is sensitive to impurities. A deviation from the known refractive index of the pure substance can indicate the presence of contaminants.
-
Boiling Point Analysis: Similar to melting point for solids, the boiling point of a pure liquid is a characteristic constant. A broad boiling range can suggest the presence of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques provide detailed structural information and can be used to identify and quantify impurities.
References
Safety Operating Guide
Proper Disposal of 2,3-Difluorobenzonitrile: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,3-Difluorobenzonitrile is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, minimizing risks and ensuring regulatory compliance.
This compound is a compound that presents multiple hazards; it is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Adherence to strict safety protocols during its handling and disposal is therefore critical.
Hazard Profile and Safety Data
A summary of the key hazard information for this compound is provided in the table below. This data is crucial for a quick risk assessment before handling the substance.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedure, it is mandatory to be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of inhalation. For higher-level protection, use respirator cartridges effective against organic vapors, acid gases, and particulates (type ABEK-P2 or equivalent).[1][2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound, from initial preparation to final waste hand-off.
Figure 1. Workflow for the proper disposal of this compound.
Experimental Protocols:
1. Preparation for Disposal:
-
Assemble PPE: Before handling the chemical, ensure all required personal protective equipment is readily available and in good condition.
-
Prepare Waste Container: Select a clearly labeled, sealable container appropriate for hazardous chemical waste. The container must be compatible with this compound.
-
Labeling: The container must be clearly marked with "Hazardous Waste" and the chemical name, "this compound."
2. Handling and Collection of Waste:
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Transfer: Carefully transfer the waste chemical into the designated hazardous waste container. Avoid creating dust if handling a solid form.[1]
-
Sealing: Once the waste has been transferred, securely seal the container to prevent any leaks or spills.
3. Spill Management:
-
Immediate Actions: In the event of a spill, evacuate personnel from the immediate area to ensure safety.[1] Ensure the area is well-ventilated.
-
Containment: Use an inert, non-combustible absorbent material like sand or earth to contain the spill.
-
Cleanup: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[1][3] Avoid actions that could generate dust.
4. Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Professional Disposal: The disposal of this compound must be conducted by a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Contaminated Materials: Any materials, including personal protective equipment, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[1] Contaminated packaging should be disposed of as unused product.[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Difluorobenzonitrile
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3-Difluorobenzonitrile, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Understanding the Hazards
This compound is a versatile compound used in pharmaceutical and agrochemical synthesis.[1] However, it is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[2][3]
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.[4] The following provides a step-by-step guide for the correct donning and doffing of PPE.
Donning PPE: A Step-by-Step Guide
Following the correct sequence for putting on PPE is critical to ensure maximum protection.[5]
-
Hand Hygiene: Before touching any PPE, thoroughly wash your hands with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.[5]
-
Gown/Lab Coat: Put on a clean, chemical-resistant lab coat or gown. Ensure it is fully buttoned or tied.[5][6]
-
Respirator/Mask: If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator is necessary. For lower-level protection, a surgical mask may be appropriate. Ensure a proper fit and seal.[2][4]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[4][7][8]
-
Gloves: Don two pairs of chemical-resistant gloves (e.g., nitrile). The outer glove cuff should extend over the sleeve of the lab coat.[3][5]
Doffing PPE: A Contamination-Free Removal
The removal of PPE must be done carefully to prevent contamination of your skin and clothing.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container.[3]
-
Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the designated container for contaminated laundry or disposal.[5]
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Respirator/Mask: Remove the respirator or mask from the back of your head, avoiding touching the front. Dispose of it in the appropriate waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Final Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational Plan: Safe Handling Procedures
Adherence to strict operational procedures is essential for minimizing the risk of exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
Standard Operating Procedure
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for this compound.[3]
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the material to your reaction vessel using a spatula. Avoid creating dust.[3]
-
-
During the Experiment:
-
After the Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Follow the disposal plan outlined in Section 5.
-
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. hazmatschool.com [hazmatschool.com]
- 5. What is the Proper Order for Donning Personal Protective Equipment? - Aport Global USA [aportglobal.us]
- 6. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






